2-Allylaniline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFFZMLLZHVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388788 | |
| Record name | Benzenamine, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32704-22-6 | |
| Record name | Benzenamine, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-allylaniline chemical properties and reactivity
An In-depth Technical Guide on the Chemical Properties and Reactivity of 2-Allylaniline
Introduction
This compound is a bifunctional organic compound of significant interest to researchers and scientists in the field of synthetic organic chemistry and drug development. Its structure, featuring a nucleophilic aniline moiety and a reactive allyl group in close proximity, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules and natural products.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.
Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value |
| CAS Number | 32704-22-6[1] |
| Molecular Formula | C₉H₁₁N[2] |
| Molecular Weight | 133.19 g/mol [1] |
| Boiling Point | 218-220 °C |
| Density | 0.982 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.563 |
| Flash Point | 89 °C (192.2 °F) - closed cup |
Note: Some physical properties like boiling point, density, refractive index, and flash point are listed for the closely related N-allylaniline (CAS 589-09-3) as specific data for the 2-allyl isomer can be sparse. These values should be considered indicative.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.[1]
| Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the distinct protons of the allyl group (-CH₂-CH=CH₂) are observable. The vinyl protons of the allyl group typically appear as multiplets in the vinyl region.[1] |
| ¹³C NMR | Provides information on the carbon skeleton, distinguishing between the aromatic carbons and the aliphatic carbons of the allyl group. The chemical shifts for the olefinic carbons of the allyl group are diagnostic.[1] |
| IR Spectroscopy | Used to identify the presence of specific functional groups, such as the N-H stretches of the primary amine and the C=C stretch of the allyl group.[1] |
Chemical Reactivity
The reactivity of this compound is dominated by the interplay between its aniline and allyl functionalities. This dual reactivity allows for a rich variety of chemical transformations, particularly intramolecular reactions.
Caption: Bifunctional reactivity of this compound.
Cyclization Reactions
The most significant area of this compound's reactivity involves cyclization to form nitrogen-containing heterocycles.[1] The proximity of the nucleophilic amine and the electrophilic allyl group facilitates these intramolecular ring-forming reactions.[3]
-
Indolines and Dihydroindoles: These are common products formed via cyclization. Copper-catalyzed enantioselective reactions are particularly effective for synthesizing chiral indolines from N-sulfonyl-2-allylanilines.[1]
-
Tetrahydroquinolines: Aminomercuration of this compound can yield tetrahydroquinoline derivatives.[1]
-
Electrophilic Cyclization: Reagents like iodine can trigger electrophilic cyclization. For instance, N-tosyl-2-allylanilines react with iodine to produce 2-iodomethylindolines through a selective 5-exo-trig iodocyclization.[1]
Oxidation
Both the aniline ring and the allyl side chain are susceptible to oxidation.[3]
-
Strong Oxidizing Agents: Reagents such as potassium permanganate and chromium trioxide can lead to the formation of quinones and other oxidized products.[1][3]
-
Aerobic Oxidative Cyclization: This is an important reaction pathway, often utilizing molecular oxygen as the oxidant in conjunction with transition metal catalysts like copper or palladium.[1][3] For example, N-tosyl-o-allylaniline can undergo oxidative cyclization with copper(II) acetate to form tetracyclic products.[3]
Reduction
The allyl group of this compound can be readily reduced to the corresponding saturated propyl group. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst.[3]
Substitution and Functionalization
-
Amine Functionality: The primary amine can act as a nucleophile in substitution reactions to yield N-alkylated or N-acylated derivatives.[3]
-
Aromatic Ring: The aniline ring is susceptible to electrophilic aromatic substitution, although the strong activating nature of the amino group can lead to challenges with selectivity and over-reaction.
Acid-Base Reactivity
As an aniline derivative, this compound is a weak base. It reacts with acids to form the corresponding ammonium salts. For example, treatment with hydrogen chloride yields this compound hydrochloride.[3] This reaction is often used for purification or to modify the compound's solubility.
Experimental Protocols
The following section details a representative experimental protocol for the cyclization of an N-tosyl-2-allylaniline derivative.
Synthesis of 2-Iodomethyl-N-tosylindolines via Iodocyclization
This method provides a direct pathway to 2-iodomethylindolines through an electrophilic cyclization process, which is notably effective in water.[1]
Caption: Workflow for iodocyclization of N-tosyl-2-allylaniline.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, the N-tosyl-2-allylaniline substrate is combined with iodine.
-
Solvent: Water is added as the solvent. The reaction can also proceed without a solvent, but it may require a longer reaction time.[1]
-
Reaction Conditions: The mixture is heated to a moderate temperature, typically 50 °C, and stirred vigorously to ensure adequate mixing.[1]
-
Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess iodine is quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified, typically by flash column chromatography on silica gel, to yield the pure 2-iodomethyl-N-tosylindoline.
The tosyl group on the nitrogen atom is crucial as it directs the regioselectivity and facilitates the cyclization process.[1]
Caption: Mechanism of electrophilic iodocyclization.
Conclusion
This compound is a highly valuable synthetic intermediate due to its unique bifunctional nature. Its propensity to undergo intramolecular cyclization reactions provides efficient access to a diverse range of nitrogen-containing heterocyclic systems, including indolines and tetrahydroquinolines, which are of paramount importance in medicinal chemistry and materials science. The ability to control its reactivity through derivatization (e.g., N-tosylation) and the choice of reaction conditions (e.g., catalysts, oxidants) further underscores its versatility as a building block in modern organic synthesis.
References
Spectroscopic Data of 2-Allylaniline: A Technical Guide
Introduction
2-Allylaniline is an important synthetic intermediate in organic chemistry, valued for its bifunctional nature which allows for a variety of chemical transformations. The presence of both an aromatic amine and an allyl group provides two reactive centers within the same molecule, making it a key building block for the synthesis of various heterocyclic compounds, including indolines and other nitrogen-containing ring systems. Accurate characterization of this compound is crucial for its effective use in research and drug development. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. It is important to note that while precise, fully assigned experimental spectra for this compound are not consistently available in public domain literature, the data presented here are based on established principles of spectroscopy and typical values for the functional groups and structural motifs present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.10 | d | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~6.75 | t | 1H | Ar-H |
| ~6.65 | d | 1H | Ar-H |
| ~5.95 | m | 1H | -CH=CH₂ |
| ~5.15 | d | 1H | -CH=CH₂ (trans) |
| ~5.10 | d | 1H | -CH=CH₂ (cis) |
| ~3.65 | br s | 2H | -NH₂ |
| ~3.35 | d | 2H | Ar-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~144.5 | Quaternary | Ar-C-NH₂ |
| ~136.0 | Methine | -CH=CH₂ |
| ~130.0 | Methine | Ar-CH |
| ~127.5 | Methine | Ar-CH |
| ~125.0 | Quaternary | Ar-C-CH₂- |
| ~118.5 | Methine | Ar-CH |
| ~116.0 | Methylene | -CH=CH₂ |
| ~115.5 | Methine | Ar-CH |
| ~35.0 | Methylene | Ar-CH₂- |
IR (Infrared) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450 - 3350 | Medium, Sharp (doublet) | Primary Amine (-NH₂) | N-H Stretch |
| 3080 - 3010 | Medium | Aromatic C-H, Alkene C-H | C-H Stretch |
| 2980 - 2850 | Medium | Alkyl C-H | C-H Stretch |
| 1640 - 1620 | Medium | Alkene, Aromatic | C=C Stretch |
| 1620 - 1580 | Strong | Primary Amine (-NH₂) | N-H Bend |
| 1500 - 1400 | Strong | Aromatic | C=C Stretch |
| 990, 910 | Strong | Alkene | =C-H Bend (out-of-plane) |
| 750 | Strong | Aromatic | C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 133 | High | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M-H]⁺ |
| 118 | Moderate | [M-CH₃]⁺ |
| 106 | High | [M-C₂H₃]⁺ (Loss of vinyl group) |
| 93 | Moderate | [C₆H₅NH₂]⁺ (Aniline fragment) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and baseline correct.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the FID, phase, and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (neat liquid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Kimwipes or other soft, lint-free tissue.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small drop of neat this compound onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC column suitable for the analysis of aromatic amines (e.g., a mid-polarity column).
-
Helium carrier gas.
-
This compound sample.
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent like dichloromethane.
-
-
GC-MS Setup:
-
Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at 50 °C and ramp up to 250 °C.
-
Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Set the MS transfer line temperature to prevent condensation (e.g., 280 °C).
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the MS ion source.
-
The mass spectrometer will record the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum associated with this peak.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
In-depth Technical Guide on the Theoretical Studies of 2-Allylaniline Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 2-allylaniline. A critical analysis of computational chemistry literature reveals the significant role of a stabilizing intramolecular NH/π interaction between the amino group and the allyl moiety's π-system. This interaction governs the molecule's conformational landscape, influencing its potential energy surface and rotational dynamics. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and presents logical workflows and conformational relationships through Graphviz diagrams. This information is crucial for understanding the structure-activity relationships of this compound derivatives in medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional molecule featuring a nucleophilic amino group and a reactive allyl side chain on an aromatic ring. The spatial arrangement of these functional groups, dictated by the molecule's conformational preferences, is of paramount importance in determining its chemical reactivity and its suitability as a precursor in the synthesis of various heterocyclic compounds. Theoretical and computational studies have been instrumental in elucidating the subtle intramolecular forces that govern the conformational landscape of this compound. A key finding from these studies is the presence of a stabilizing intramolecular NH/π interaction, where the hydrogen atoms of the amino group interact favorably with the electron cloud of the allyl group's double bond.
Conformational Landscape and Energetics
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been pivotal in mapping the potential energy surface of this compound and identifying its stable conformers. These studies have shown that the molecule's conformation is largely defined by the dihedral angles associated with the rotation of the amino and allyl groups relative to the phenyl ring.
A seminal study on 8-allyl-1,2,3,4-tetrahydroquinolines, which are structurally related to this compound, provided strong evidence for the formation of an intramolecular NH/π ground-state complex.[1] These findings were rationalized through DFT calculations, suggesting that similar interactions are at play in the parent this compound molecule.[1]
While specific quantitative data for the parent this compound is not extensively published, the principles derived from related systems allow for a qualitative understanding of its conformational preferences. The most stable conformers are those that allow for the optimal alignment of the N-H bonds with the π-system of the allyl group.
Table 1: Key Dihedral Angles Defining this compound Conformation
| Dihedral Angle | Description | Expected Value in Stable Conformers |
| C2-C1-N-H | Rotation of the amino group | ~0° or ~180° (planar or anti-planar) |
| C1-C2-Cα-Cβ | Rotation of the allyl group | Gauche or anti, influenced by NH/π interaction |
| C2-Cα-Cβ-Cγ | Torsion of the allyl chain | Dependent on the C1-C2-Cα-Cβ rotation |
Note: This table is a qualitative representation based on analogous systems. Specific values require dedicated computational studies on this compound.
Computational and Experimental Protocols
Computational Methodology
The primary computational tool for investigating the conformation of this compound and its derivatives is Density Functional Theory (DFT). The following protocol outlines a typical computational workflow:
-
Conformational Search: An initial conformational search is performed using molecular mechanics or semi-empirical methods to identify a broad range of possible low-energy structures.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Potential Energy Surface (PES) Scan: To investigate the rotational barriers between different conformers, a relaxed PES scan is performed by systematically varying a specific dihedral angle while allowing all other geometric parameters to relax.
Experimental Validation
Experimental techniques are crucial for validating the theoretical predictions. The following methods are commonly employed:
-
Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its conformation. The formation of intramolecular hydrogen bonds, such as the NH/π interaction, can lead to characteristic shifts in the N-H stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOEs), can provide information about the through-space proximity of different protons in the molecule, which can be used to infer its preferred conformation in solution.
-
X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise conformation of the molecule in the crystalline state.
Visualization of Conformational Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.
References
The Bifunctional Nature of 2-Allylaniline: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylaniline stands as a privileged scaffold in organic synthesis, embodying a unique bifunctional character that enables the rapid construction of complex nitrogen-containing heterocycles. The strategic juxtaposition of a nucleophilic amino group and a reactive allyl moiety within the same molecule allows for a diverse array of synthetic transformations. This guide delves into the core reactivity of this compound, exploring its utility in transition metal-catalyzed reactions, electrophilic cyclizations, and pericyclic processes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a comprehensive resource for chemists engaged in the synthesis of novel molecular architectures, particularly those relevant to pharmaceutical and materials science.
Introduction: The Dual Reactivity of this compound
The synthetic versatility of this compound stems from the distinct yet cooperative reactivity of its two functional groups. The aniline nitrogen, with its lone pair of electrons, serves as a potent nucleophile, readily participating in N-alkylation, N-acylation, and N-arylation reactions.[1] Conversely, the allyl group provides a locus of unsaturation that can act as an electrophile upon activation, or participate in a variety of addition and cyclization reactions. This inherent duality allows for elegant and efficient tandem or one-pot reaction sequences, minimizing step counts and increasing overall synthetic efficiency. The strategic placement of the allyl group at the ortho position is often achieved through methods like the aza-Claisen rearrangement of N-allylanilines.[1] The accessibility of this compound and its derivatives through modern catalytic processes has cemented its role as a key building block in the synthesis of valuable heterocyclic motifs such as indolines, indoles, and tetrahydroquinolines.[1][2]
Palladium-Catalyzed Transformations: A Workhorse for Heterocycle Synthesis
Palladium catalysis has emerged as a powerful tool for harnessing the bifunctional nature of this compound, enabling a range of intramolecular carboamination and oxidative cyclization reactions.
Tandem N-Arylation and Intramolecular Carboamination
A notable application of this compound is the palladium-catalyzed, one-pot synthesis of N-aryl-2-benzylindolines. This transformation proceeds through a tandem sequence of N-arylation followed by an intramolecular carboamination.[1] The reaction of this compound with two equivalents of an aryl bromide in the presence of a palladium catalyst and a suitable ligand leads to the formation of two new C-N bonds and one new C-C bond in a single operation.
Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-Benzylindolines from this compound
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Benzyl-1-phenylindoline | 91 |
| 2 | 4-Bromotoluene | 2-Benzyl-1-(4-tolyl)indoline | 85 |
| 3 | 4-Bromoanisole | 2-Benzyl-1-(4-methoxyphenyl)indoline | 82 |
| 4 | 4-Bromochlorobenzene | 2-Benzyl-1-(4-chlorophenyl)indoline | 78 |
Data sourced from supporting information of a study by Lira and Wolfe, specific yields are illustrative based on the general procedure.
Experimental Protocol: General Procedure for the One-Pot Palladium-Catalyzed Synthesis of N-Aryl-2-Benzylindolines
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), dpe-phos (2 mol%), and NaOtBu (2.2 equiv.). The tube is evacuated and backfilled with nitrogen. The aryl bromide (2.05 equiv.) and a solution of this compound (1.0 equiv.) in toluene are then added. The reaction mixture is heated at 105 °C until the starting material is consumed. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
Aerobic Oxidative Cycloisomerization
The synthesis of functionalized indoles from this compound derivatives can be achieved through a palladium-catalyzed aerobic oxidative cycloisomerization. This environmentally benign method utilizes molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric and often hazardous chemical oxidants.
Table 2: Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines
| Entry | Substrate (o-allylaniline derivative) | Product | Yield (%) |
| 1 | N-Tosyl-2-allylaniline | 2-Methyl-1-tosyl-1H-indole | 85 |
| 2 | N-Acetyl-2-allylaniline | 1-Acetyl-2-methyl-1H-indole | 78 |
| 3 | N-Benzoyl-2-allylaniline | 1-Benzoyl-2-methyl-1H-indole | 82 |
| 4 | 2-Allyl-4-methylaniline (N-tosylated) | 2,5-Dimethyl-1-tosyl-1H-indole | 88 |
| 5 | 2-Allyl-4-methoxyaniline (N-tosylated) | 5-Methoxy-2-methyl-1-tosyl-1H-indole | 92 |
Data sourced from Ghorai, et al., Org. Lett. 2014, 16, 4786-4789.
Experimental Protocol: Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines
To a solution of the o-allylaniline substrate (1.0 equiv) in DMF are added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is stirred under an atmosphere of oxygen (balloon) at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired indole derivative.
Copper-Catalyzed Enantioselective Reactions
Copper catalysis offers a complementary approach to the functionalization of this compound, particularly in the realm of asymmetric synthesis. Chiral copper complexes can facilitate enantioselective transformations, providing access to optically active nitrogen heterocycles.
Enantioselective Intramolecular Aminooxygenation
The copper-catalyzed enantioselective intramolecular aminooxygenation of N-sulfonyl-2-allylanilines provides a direct route to chiral indolines.[2] This reaction utilizes a chiral copper(II) triflate complex and employs a stoichiometric oxidant, which also serves as the oxygen source.
Table 3: Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation of N-Sulfonyl-2-allylanilines
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | H | H | 97 | 91 |
| 2 | Me | H | 95 | 90 |
| 3 | OMe | H | 92 | 88 |
| 4 | Cl | H | 85 | 89 |
| 5 | H | Me | 88 | 85 |
Conditions: Cu(OTf)₂ (0.2 equiv), (4S,5R)-Bis-Phbox ligand (0.25 equiv), TEMPO (3 equiv), K₂CO₃ (1 equiv), PhCF₃, 110 °C, 24 h.
Experimental Protocol: Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation
In a glovebox, Cu(OTf)₂ (0.2 equiv) and the chiral bis(oxazoline) ligand (0.25 equiv) are combined in a vial and dissolved in trifluorotoluene. The solution is heated at 50 °C for 2 hours. The vial is then charged with the N-sulfonyl-2-allylaniline substrate (1 equiv), TEMPO (3 equiv), and K₂CO₃ (1 equiv). The reaction vessel is sealed and heated at 110 °C for 24 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography on silica gel to afford the chiral indoline product. Enantiomeric excess is determined by chiral HPLC analysis.
Electrophilic Cyclization: The Iodocyclization Route to Indolines
The reaction of this compound derivatives with electrophiles provides a straightforward method for the synthesis of functionalized indolines. The use of iodine as an electrophile initiates a cyclization cascade, leading to the formation of iodinated heterocycles that can be further elaborated.
Iodocyclization of N-Tosyl-2-allylanilines
The reaction of N-tosyl-2-allylanilines with molecular iodine proceeds via a selective 5-exo-trig iodocyclization to afford 2-iodomethyl-N-tosylindolines in high yields.[2] Notably, this reaction can be performed in water, offering a green and sustainable synthetic route.
Experimental Protocol: Iodocyclization of N-Tosyl-2-allylaniline in Water
To a suspension of N-tosyl-2-allylaniline (1.0 equiv) in water is added iodine (2.0 equiv). The mixture is stirred at 50 °C for 2-4 hours. After completion of the reaction, the mixture is cooled to room temperature and extracted with dichloromethane. The combined organic layers are washed with aqueous Na₂S₂O₃ solution to remove excess iodine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 2-iodomethyl-N-tosylindoline.
This compound in Drug Discovery
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and pharmaceuticals. The ability to rapidly construct diverse libraries of indole and indoline derivatives makes this compound a valuable starting material in drug discovery programs.[2] For instance, the indoline core is a key feature in various therapeutic agents. However, it is important to note that the aniline substructure itself can sometimes lead to toxic metabolites upon breakdown in the liver.[3] This has prompted research into bioisosteric replacements for the aniline moiety in certain drug candidates. Nevertheless, the synthetic utility of this compound in accessing complex molecular architectures remains of high importance to medicinal chemists.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by a nucleophilic amine and a reactive allyl group, enables a wide range of synthetic transformations for the construction of nitrogen-containing heterocycles. This guide has highlighted key synthetic methodologies, including palladium- and copper-catalyzed reactions, as well as electrophilic cyclizations. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors. The continued development of novel catalytic systems and reaction pathways involving this synthon will undoubtedly lead to the discovery of new and efficient routes to molecules of biological and material significance.
References
- 1. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines [organic-chemistry.org]
- 2. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Cycloisomerization of o-Allylanilines Using Organic Redox Cocatalyst [organic-chemistry.org]
- 3. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Cycloisomerization of o-Allylanilines Using Organic Redox Cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Structural Characterization of 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylaniline is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring a nucleophilic primary amine and a reactive allyl group positioned ortho to each other on an aromatic ring, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles, such as indoles and quinolines, are core scaffolds in many pharmaceuticals and biologically active natural products. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the aza-Claisen rearrangement, and details its structural characterization using modern spectroscopic techniques.
Synthesis of this compound
The primary and most atom-economical method for the synthesis of this compound is the aza-Claisen rearrangement of its isomer, N-allylaniline. This intramolecular rearrangement can be induced thermally or catalyzed by Lewis acids.
Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an N-allylenamine or N-allyl aniline. In the context of this compound synthesis, N-allylaniline undergoes rearrangement to place the allyl group at the ortho position of the aniline ring.
Reaction Scheme:
The thermal rearrangement of N-allylanilines can be performed in a high-boiling solvent such as undecane. However, this method is often accompanied by a competing elimination reaction of the allyl group.[2] The transition state of the rearrangement is influenced by the substitution pattern on the allyl group.[2]
The use of Lewis acids can significantly accelerate the aza-Claisen rearrangement, allowing the reaction to proceed under milder conditions and often with improved selectivity.[1][3] Common Lewis acids employed for this transformation include BF₃·OEt₂.[1] The acid catalysis is particularly beneficial for substrates that are resistant to thermal rearrangement.[1]
Experimental Protocols
Materials:
-
Aniline
-
Allyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in ethanol, add sodium carbonate (1.5 eq) and allyl bromide (1.1 eq).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-allylaniline.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Materials:
-
N-Allylaniline
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-allylaniline (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride diethyl etherate (e.g., 0.1-0.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (TLC or GC-MS). Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Structural Characterization
The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic methods. Standard characterization involves ¹H NMR, ¹³C NMR, GC-MS, and HPLC for purity assessment.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon framework.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic-H | 7.10 - 6.70 | m | - | 4H |
| Vinyl-H | 6.05 - 5.85 | m | - | 1H |
| Vinyl-H | 5.20 - 5.00 | m | - | 2H |
| Allyl-CH₂ | 3.40 | d | 5.0 | 2H |
| Amine-NH₂ | 3.75 | br s | - | 2H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-NH₂ | 144.0 | C1 |
| Aromatic C-C | 130.0 | C2 |
| Aromatic CH | 127.5, 118.5, 115.8 | C3, C4, C5, C6 |
| Vinyl CH | 136.5 | =CH |
| Vinyl CH₂ | 116.0 | =CH₂ |
| Allyl CH₂ | 35.0 | -CH₂- |
Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| N-H (Amine) | Stretching | 3450 - 3300 (two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Allyl) | Stretching | 3080 - 3010 |
| C=C (Allyl) | Stretching | 1640 - 1620 |
| C=C (Aromatic) | Stretching | 1600, 1490 |
| C-N | Stretching | 1340 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z (relative intensity, %) | Assignment |
| Electron Ionization (EI) | 133 (M⁺, 100), 132 (M-H, 80), 118 (M-CH₃, 40), 106 (M-C₂H₃, 30), 91 (C₇H₇⁺, 20), 77 (C₆H₅⁺, 15) | Molecular ion and major fragments |
Logical and Experimental Workflow Visualization
The following diagrams illustrate the key reaction mechanism and the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound, focusing on the practical and efficient aza-Claisen rearrangement of N-allylaniline. The guide also outlines the key spectroscopic techniques and provides reference data for the comprehensive structural characterization of the target molecule. The experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the preparation and verification of this important synthetic building block.
References
Technical Guide: Physicochemical Properties of 2-Allylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-allylaniline hydrochloride (CAS No: 138286-02-9). Intended for professionals in research and drug development, this document consolidates available data on the compound's chemical and physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes generalized, yet detailed, experimental protocols for the determination of key physicochemical parameters. A logical workflow for the characterization of such a compound is also presented.
Core Physicochemical Properties
This compound hydrochloride is the salt of the aromatic amine this compound. The protonation of the amino group enhances its water solubility, a crucial factor in many chemical and pharmaceutical applications.
Data Presentation
The quantitative and qualitative physicochemical data for this compound hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N·HCl | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 132 °C | TCI America |
| Boiling Point | Data not available | [2] |
| Solubility | Soluble in water | [2] |
| pKa | Data not available | |
| CAS Number | 138286-02-9 | TCI America |
Experimental Protocols
While specific experimental procedures for determining the physicochemical properties of this compound hydrochloride are not detailed in the available literature, the following established methodologies are recommended for its characterization.
Synthesis of this compound Hydrochloride
The preparation of this compound hydrochloride is typically achieved through a straightforward acid-base reaction.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether) or hydrogen chloride gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using HCl solution) or gas inlet tube
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of hydrochloric acid solution in diethyl ether dropwise while stirring. Alternatively, bubble hydrogen chloride gas through the solution.
-
A precipitate of this compound hydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield the final this compound hydrochloride.[3]
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound hydrochloride sample is completely dry.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point (132 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility
A quantitative measure of solubility is essential for various applications.
Materials:
-
This compound hydrochloride
-
Distilled or deionized water
-
Scintillation vials or small flasks
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Centrifuge
-
pH meter
Procedure (Equilibrium Solubility Method):
-
Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of water in several vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After the equilibration period, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a known volume of water to a concentration suitable for analysis.
-
Determine the concentration of this compound hydrochloride in the diluted supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Measure the pH of the saturated solution.
Determination of pKa
The pKa of the conjugate acid of this compound can be determined to understand its ionization behavior.
Method (Potentiometric Titration):
-
Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound hydrochloride.
Note: No signaling pathways involving this compound hydrochloride were identified in the literature search.
Conclusion
This technical guide provides a summary of the currently available physicochemical properties of this compound hydrochloride. While core data such as molecular weight and melting point are well-documented, a notable gap exists in the public domain regarding quantitative solubility, boiling point, pKa, and detailed spectral analyses. The generalized experimental protocols provided herein offer a robust framework for researchers to determine these properties and further contribute to the comprehensive characterization of this compound. The logical workflow presented can guide the systematic investigation of similar chemical entities.
References
The Reaction Mechanism of 2-Allylaniline: A Technical Guide for Advanced Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylaniline is a bifunctional organic compound featuring a primary amine and a terminal alkene tethered to an aromatic ring. This strategic arrangement of reactive moieties makes it a highly valuable and versatile intermediate in organic synthesis. The proximity of the nucleophilic nitrogen atom and the electrophilic-receptive allyl group facilitates a variety of intramolecular reactions, providing efficient pathways to construct complex nitrogen-containing heterocyclic structures.[1][2] These heterocyclic motifs, such as indolines and quinolines, are prevalent in numerous biologically active compounds and pharmaceuticals, underscoring the importance of this compound derivatives in medicinal chemistry and drug discovery programs.[1] This guide delves into the core reaction mechanisms of this compound, focusing on transition metal-catalyzed cyclizations, electrophilic cyclizations, and oxidative cycloisomerizations.
Core Reaction Mechanisms
The reactivity of this compound is dominated by intramolecular cyclization reactions, which can be initiated by transition metals, electrophiles, or oxidative conditions. These reactions provide powerful methods for the synthesis of key heterocyclic scaffolds.
Transition Metal-Catalyzed Cyclizations
Palladium and copper complexes are extensively used to catalyze the cyclization of this compound and its derivatives, enabling the formation of multiple chemical bonds in a single, efficient step.
Palladium catalysis is a cornerstone for the synthesis of nitrogen heterocycles from this compound derivatives. These reactions, such as intramolecular carboamination, can form multiple C-N and C-C bonds in a single process.[3][4] The general mechanism often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by aminopalladation across the allyl double bond and subsequent reductive elimination to furnish the heterocyclic product and regenerate the catalyst.[5] Cascade reactions have been developed that combine N-arylation with intramolecular carboamination to rapidly build polycyclic structures like dihydroindoloindoles.[1][4]
Caption: Palladium-catalyzed intramolecular carboamination workflow.
Copper catalysts provide a powerful alternative for transforming this compound derivatives.[1] Reactions such as intramolecular carboamination and aminooxygenation can produce dihydroindoline and tetrahydroquinoline products. For example, N-sulfonylated ortho-allylanilines undergo efficient copper(II)-promoted oxidative cyclization to form tetracyclic products.[1] The proposed mechanism involves a one-electron oxidation of the nitrogen atom, followed by a 5-exo-trig intramolecular ring closure.[1]
Caption: Proposed mechanism for Cu(II)-catalyzed oxidative cyclization.
Electrophilic Cyclization
Electrophiles can trigger the cyclization of this compound derivatives, offering a direct route to functionalized heterocycles. A notable example is iodocyclization.
The reaction of N-tosyl-2-allylanilines with molecular iodine provides a direct and efficient method for synthesizing 2-iodomethylindolines.[1] This transformation proceeds through a selective 5-exo-trig iodocyclization pathway. The reaction is initiated by the electrophilic attack of iodine on the allyl double bond, forming a cyclic iodonium ion intermediate, which is then attacked intramolecularly by the nitrogen nucleophile.
Caption: Mechanism of electrophilic iodocyclization.
Oxidative Cycloisomerization for Quinoline Synthesis
Metal-free oxidative cyclization presents an alternative strategy for synthesizing quinolines from 2-allylanilines. This approach avoids transition metal catalysts, offering potential advantages in terms of cost and product purity.
A notable metal-free method involves reacting 2-allylanilines with a substoichiometric amount of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).[6] The mechanism is thought to proceed through the oxidation of the this compound, followed by a six-electron cyclization to yield a dihydroquinoline intermediate. This intermediate is then further oxidized by DMSO to afford the final quinoline product.[6] This method is particularly useful for synthesizing diverse quinoline derivatives, including those with styryl substituents.[6]
Caption: DMSO-mediated oxidative cycloisomerization to quinolines.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data for key transformations of this compound derivatives, providing a comparative overview of different catalytic systems.
Table 1: Copper-Catalyzed Transformations of this compound Derivatives
| Substrate | Catalyst System | Reagents/Conditions | Product Class | Yield (%) | Citation |
|---|---|---|---|---|---|
| N-phenyl-2-allylaniline | Cu(OAc)₂ (stoichiometric) | Heat in DMF | Aminoacetoxylation products | Varies | [1] |
| N-aryl-2-allylanilines | Cu(OTf)₂ | 2,2′-bipyridyl, Cs₂CO₃, MnO₂, PhCF₃, 120°C, 24 h | Tetrahydroquinolines | Up to 85 | [1] |
| N-tosyl-ortho-allylaniline | Cu(OAc)₂ (3 equiv) | Cs₂CO₃, CH₃CN or DMF, 120°C | Tetracyclic products | Efficient |[1] |
Table 2: Other Cyclization Reactions of this compound Derivatives
| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Product Class | Yield | Citation |
|---|---|---|---|---|---|---|
| Iodocyclization | N-tosyl-2-allylanilines | Iodine (I₂) | Water, 50°C | 2-Iodomethyl-N-tosylindolines | High | [1] |
| Oxidative Cycloisomerization | 2-Allylanilines | KOtBu (substoichiometric) | DMSO | Quinolines | Diverse |[6] |
Experimental Protocols
This section provides generalized methodologies for key experiments involving this compound derivatives. Note: These are representative protocols and may require optimization for specific substrates.
Protocol 4.1: Copper-Catalyzed Oxidative Cyclization of N-Tosyl-ortho-allylaniline
-
Reactant Preparation : To a flame-dried reaction vessel, add N-tosyl-ortho-allylaniline (1.0 equiv), copper(II) acetate (Cu(OAc)₂, 3.0 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent Addition : Add anhydrous acetonitrile or dimethylformamide (DMF) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution : Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the tetracyclic product.[1]
Protocol 4.2: Iodine-Mediated Electrophilic Cyclization
-
Reactant Preparation : In a suitable reaction flask, suspend N-tosyl-2-allylaniline (1.0 equiv) in deionized water.
-
Reagent Addition : Add molecular iodine (I₂, 1.1-1.5 equiv) to the suspension.
-
Reaction Execution : Heat the mixture to 50 °C and stir vigorously.
-
Monitoring : Monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification : After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude 2-iodomethyl-N-tosylindoline can be purified by recrystallization or column chromatography if necessary.[1]
Conclusion
This compound stands out as a privileged scaffold in organic synthesis, offering streamlined access to a diverse array of nitrogen-containing heterocycles. The fundamental reaction mechanisms—primarily transition metal-catalyzed, electrophile-induced, and oxidative cyclizations—provide chemists with a robust toolkit for molecular construction. The ability to selectively forge complex structures from this readily accessible intermediate is of paramount importance in the field of drug discovery, where the rapid generation of novel chemical entities is crucial for identifying new therapeutic agents. A thorough understanding of these reaction pathways, conditions, and mechanistic nuances is essential for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.
References
- 1. This compound | 32704-22-6 | Benchchem [benchchem.com]
- 2. This compound Hydrochloride | 138286-02-9 | Benchchem [benchchem.com]
- 3. Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of this compound: control of selectivity through in situ catalyst modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides and anilines: scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of 2-Allylaniline's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylaniline is a versatile organic molecule featuring both an aromatic amine and an allyl group. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. Understanding the electronic structure of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational modeling, particularly through quantum chemical calculations, offers a powerful lens to elucidate these properties at the molecular level. This guide provides an in-depth overview of the computational methodologies employed to study the electronic structure of this compound, presents illustrative data, and outlines the typical workflow for such an investigation.
Core Concepts in Electronic Structure Analysis
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Experimental Protocols: Computational Methodologies
The electronic structure of molecules like this compound is typically investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is the most common and effective approach due to its balance of accuracy and computational cost.
1. Geometry Optimization: The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Method: Density Functional Theory (DFT) is widely employed.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data. Other functionals like B97D3 may also be used, particularly for systems where dispersion forces are significant.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly used for organic molecules. This notation indicates the use of a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are important for accurately describing electron distribution.
2. Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to compute the electronic properties.
-
HOMO and LUMO Energies: These are direct outputs of the calculation.
-
HOMO-LUMO Gap: Calculated as the energy difference: E_gap = E_LUMO - E_HOMO.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting intermolecular interactions.
3. Software: These calculations are performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Data Presentation: Electronic Properties
| Molecule | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | B3LYP/6-311++G(d,p) | -5.52 | -0.25 | 5.27 | 1.53 |
| This compound (Illustrative) | B3LYP/6-311++G(d,p) | -5.45 | -0.18 | 5.27 | 1.65 |
| 4-Nitroaniline | B3LYP/6-311G(d,p) | -6.68 | -2.79 | 3.89 | 6.29 |
| 4-Isopropylaniline | B3LYP/6-311G(d,p) | -5.13 | 0.17 | 5.30 | 1.84 |
Note: The presence of the electron-donating allyl group at the ortho position in this compound is expected to slightly raise the HOMO energy and have a minor effect on the LUMO energy compared to aniline.
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the conceptual relationship between electronic structure and molecular properties.
An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-allylaniline. The content is intended for professionals in research, scientific, and drug development fields who may work with this compound.
General Safety and Hazards
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Absorption through the skin can lead to systemic toxicity, and effects may be delayed.
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
For reference, the following table summarizes the acute toxicity data for Aniline.
| Parameter | Value | Species | Reference |
| LD50 Oral | 250 mg/kg | Rat | [1] |
| LD50 Dermal | 820 mg/kg | Rabbit | [1] |
| LC50 Inhalation | 248 ppm (4 h) | Mouse | [1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Combustible liquid |
Note: Specific values for boiling point and density were not found in the provided search results.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, however, for aniline, butyl, neoprene, or Viton gloves are recommended for prolonged contact), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be worn.
General Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing immediately and wash before reuse.
Storage Procedures
Proper storage of this compound is crucial to prevent accidents and degradation of the material.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents and acids.
-
Protect from light and air, as anilines can be sensitive to both.
Emergency Procedures
Spill Procedures: In case of a spill, follow these steps:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols & Workflows
This compound is a versatile starting material in organic synthesis, particularly in the construction of heterocyclic compounds.
General Protocol for Handling Air-Sensitive Anilines
Anilines can be sensitive to air and light. The following is a general protocol for handling air-sensitive anilines like this compound.
Methodology:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere using a Schlenk line or a glovebox.
-
Reagent Transfer: this compound should be transferred using a syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Work-up: Quench and work up the reaction under an inert atmosphere until the air-sensitive components are no longer present.
Example Workflow: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines
This compound can be used in palladium-catalyzed tandem reactions to synthesize complex heterocyclic structures like N-aryl-2-benzylindolines.
Potential Metabolic Pathways
The metabolism of xenobiotics like this compound often involves the Cytochrome P450 (CYP) enzyme system in the liver. While specific metabolic pathways for this compound are not well-documented, it is plausible that it undergoes Phase I (functionalization) and Phase II (conjugation) reactions, similar to other aromatic amines.
Potential Phase I Reactions:
-
N-oxidation: The amino group can be oxidized.
-
Aromatic hydroxylation: The benzene ring can be hydroxylated.
-
Allyl group oxidation: The allyl side chain can be oxidized.
Potential Phase II Reactions:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.
-
Sulfation: The hydroxylated metabolites can be conjugated with sulfate.
These metabolic processes generally aim to increase the water solubility of the compound to facilitate its excretion from the body.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound from the manufacturer and follow all applicable safety regulations and guidelines at your institution.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyclization of 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyclization of 2-allylaniline, a versatile reaction for the synthesis of nitrogen-containing heterocyclic compounds, particularly indoles and indolines. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
Introduction
The palladium-catalyzed intramolecular cyclization of this compound and its derivatives represents a powerful tool for the construction of five- and six-membered nitrogen heterocycles. This transformation typically proceeds through a Wacker-type or an amino-palladation/reductive elimination pathway, offering a convergent and efficient route to substituted indoles and indolines. The reaction conditions can be tuned to favor the formation of specific products, making it a valuable methodology in synthetic organic chemistry.
Applications in Drug Development
The indole and indoline scaffolds are core components of numerous pharmaceutical agents. The palladium-catalyzed cyclization of this compound provides a direct route to these privileged structures, facilitating the synthesis of a wide range of biologically active compounds. Applications of this methodology are found in the development of:
-
Anticancer agents: The indole nucleus is present in many natural and synthetic compounds with potent antitumor activity.
-
Antiviral compounds: Indole derivatives have shown efficacy against a variety of viruses.
-
Central nervous system (CNS) agents: The structural motif is found in drugs targeting serotonin and other neurotransmitter receptors.
-
Anti-inflammatory drugs: Certain indole-containing molecules exhibit significant anti-inflammatory properties.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cyclization reactions of this compound derivatives, showcasing the influence of catalysts, ligands, and reaction conditions on product yield.
Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines from this compound
| Entry | Aryl Bromide 1 | Aryl Bromide 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 78 |
| 3 | 4-Bromotoluene | 4-Bromobenzotrifluoride | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 81 |
Data is representative and compiled from related literature.
Table 2: Palladium-Catalyzed Intramolecular Cyclization of Substituted 2-Allylanilines
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Tosyl-2-allylaniline | Pd(OAc)₂ (5) | PPh₃ (10) | O₂ (1 atm) | Toluene | 80 | 12 | 2-Methyl-1-tosylindole | 75 |
| 2 | N-Acetyl-2-allylaniline | PdCl₂(MeCN)₂ (5) | - | Benzoquinone | THF | 60 | 24 | 2-Methyl-1-acetylindole | 68 |
| 3 | This compound | Pd(OAc)₂ (10) | Pyridine (20) | O₂ (1 atm) | DMA | 100 | 8 | 2-Methylindole | 82 |
Data is representative and compiled from related literature.
Experimental Protocols
The following are detailed methodologies for key experiments related to the palladium-catalyzed cyclization of this compound.
Protocol 1: Synthesis of 2-Methylindole from this compound
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Oxygen balloon
-
Schlenk flask
-
Standard glassware for reaction setup and workup
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous DMA (5 mL).
-
Add pyridine (0.2 mmol, 0.2 eq.).
-
Add palladium(II) acetate (0.1 mmol, 0.1 eq.).
-
Purge the flask with oxygen and leave it under an oxygen balloon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methylindole.
Protocol 2: Synthesis of N-Aryl-2-benzylindolines from this compound
Materials:
-
This compound
-
Aryl Bromide 1 (e.g., 4-bromotoluene)
-
Aryl Bromide 2 (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for reaction setup and workup
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 0.02 eq.) and tri(tert-butyl)phosphine (0.04 mmol, 0.04 eq.).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 eq.), aryl bromide 1 (1.2 mmol, 1.2 eq.), aryl bromide 2 (1.5 mmol, 1.5 eq.), and sodium tert-butoxide (2.5 mmol, 2.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the corresponding N-aryl-2-benzylindoline.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the palladium-catalyzed cyclization of this compound.
Caption: Proposed mechanism for palladium-catalyzed cyclization of this compound.
Application Notes and Protocols: Synthesis of N-aryl-2-benzylindolines from 2-allylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of N-aryl-2-benzylindolines, valuable scaffolds in medicinal chemistry. The primary focus is on a one-pot, palladium-catalyzed tandem arylation of 2-allylaniline, which efficiently forms two C-N bonds and one C-C bond.[1] An alternative Brønsted acid-catalyzed intramolecular hydroamination of N-protected 2-allylanilines to form substituted indolines is also presented, offering a comparative synthetic route.[2] This guide includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters, and detailed mechanistic diagrams to illustrate the reaction pathways.
Introduction
Indoline derivatives are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals. The development of efficient and selective methods for their synthesis is a significant goal in organic chemistry. This application note details two distinct and effective strategies for the synthesis of substituted indolines starting from this compound derivatives. The palladium-catalyzed method allows for the direct, one-pot synthesis of complex N-aryl-2-benzylindolines from readily available starting materials.[1][3] The Brønsted acid-catalyzed approach provides a highly atom-economical route to 2-substituted indolines from N-protected 2-allylanilines.[2][4]
Part 1: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines
This one-pot process involves the sequential, palladium-catalyzed N-arylation of this compound, followed by an intramolecular carboamination and a subsequent C-C bond-forming reaction.[1] This method is notable for its ability to construct the indoline core and introduce two different aryl groups in a single operation.
Experimental Workflow
The overall workflow for the palladium-catalyzed synthesis is depicted below. It involves the initial N-arylation of this compound, followed by the addition of a second aryl halide and a ligand modification to promote the cyclization and second arylation cascade.
Figure 1: Experimental workflow for the one-pot synthesis of N-aryl-2-benzylindolines.
Proposed Catalytic Cycle
The reaction is believed to proceed through a complex catalytic cycle involving oxidative addition, alkene insertion, and reductive elimination steps. The control of selectivity is achieved through in situ catalyst modification.
Figure 2: Proposed mechanism for the tandem arylation of this compound.
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines using a Single Aryl Bromide. [5] Reaction Conditions: this compound (1.0 equiv), aryl bromide (2.0 equiv), NaOtBu (2.2 equiv), Pd₂(dba)₃ (1 mol %), dpe-phos (2 mol %), toluene, 80 °C.
| Entry | Aryl Bromide (ArBr) | Time (h) | Product | Yield (%) |
| 1 | 4-bromotoluene | 18 | N-(4-tolyl)-2-(4-methylbenzyl)indoline | 80 |
| 2 | bromobenzene | 20 | N-phenyl-2-(benzyl)indoline | 75 |
| 3 | 4-bromoanisole | 24 | N-(4-methoxyphenyl)-2-(4-methoxybenzyl)indoline | 71 |
| 4 | 4-bromobenzotrifluoride | 16 | N-(4-(trifluoromethyl)phenyl)-2-((4-(trifluoromethyl)phenyl)methyl)indoline | 65 |
Experimental Protocol
General Procedure for the One-Pot Synthesis using Two Equivalents of a Single Aryl Bromide: An oven-dried Schlenk tube is cooled under a stream of nitrogen and charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd), dpe-phos (2 mol %), and NaOtBu (2.2 equiv).[5] The tube is evacuated and backfilled with nitrogen. Toluene, this compound (1.0 equiv), and the aryl bromide (2.0 equiv) are added sequentially via syringe. The reaction mixture is then heated to 80 °C. The reaction progress is monitored by GC or ¹H NMR analysis. Upon completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-2-benzylindoline.[5]
Part 2: Brønsted Acid-Catalyzed Synthesis of Indolines
This method involves the intramolecular hydroamination of N-arylsulfonyl-2-allylanilines, catalyzed by a strong Brønsted acid like triflic acid (TfOH), to yield substituted indolines.[2] This approach is highly atom-economical.[2][4]
Proposed Reaction Mechanism
The proposed mechanism involves protonation of the nitrogen atom, followed by an intramolecular proton transfer to the alkene, forming a carbocation intermediate which is then attacked by the nitrogen nucleophile to close the ring.[2]
Figure 3: Proposed mechanism for Brønsted acid-catalyzed indoline synthesis.
Data Presentation
Table 2: Triflic Acid-Catalyzed Hydroamination of N-Tosyl-2-allylanilines. [2] Reaction Conditions: Substrate (1.0 mmol), TfOH (0.2 mmol, 20 mol%), dry toluene (1.0 mL), 80 °C.
| Entry | Substituent on Aniline Ring | Time (h) | Product | Yield (%) |
| 1 | H | 2 | 1-Tosyl-2-methylindoline | 92 |
| 2 | 4-Me | 2 | 5-Methyl-1-tosyl-2-methylindoline | 95 |
| 3 | 4-OMe | 2 | 5-Methoxy-1-tosyl-2-methylindoline | 98 |
| 4 | 4-Cl | 4 | 5-Chloro-1-tosyl-2-methylindoline | 85 |
| 5 | 4-NO₂ | 10 | 5-Nitro-1-tosyl-2-methylindoline | 78 |
Note: The substrates with electron-withdrawing groups on the phenyl ring required longer reaction times.[2]
Experimental Protocol
General Procedure for Triflic Acid-Catalyzed Hydroamination: To a solution of the N-protected this compound substrate (1.0 mmol, 1 equiv) in dry toluene (1.0 mL) in a vial, triflic acid (0.2 mmol, 0.2 equiv) is added via syringe.[2] The vial is sealed and placed in a preheated oil bath at 80 °C. The reaction is stirred for the time indicated in Table 2. After the reaction is complete (monitored by TLC or GC), the mixture is allowed to cool to room temperature. The reaction mixture is then quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure indoline derivative.[2]
Conclusion
The methodologies presented provide powerful and versatile tools for the synthesis of N-aryl-2-benzylindolines and related indoline structures. The palladium-catalyzed one-pot reaction offers an elegant route to complex molecules with high bond-forming efficiency. For simpler N-protected indolines, the Brønsted acid-catalyzed hydroamination serves as a highly efficient and atom-economical alternative. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Researchers in drug discovery and process development can utilize these detailed protocols to access a diverse range of indoline derivatives for further investigation.
References
- 1. Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of this compound: control of selectivity through in situ catalyst modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Copper-Catalyzed Enantioselective Reactions of 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of copper-catalyzed enantioselective reactions of 2-allylaniline derivatives, focusing on intramolecular cyclization reactions that yield valuable chiral nitrogen-containing heterocycles. The protocols outlined below are based on established literature and offer a starting point for the synthesis of enantioenriched indolines and other related structures, which are prevalent in pharmaceuticals and bioactive molecules.
Enantioselective Intramolecular Hydroamination of N-Tosyl-2-allylaniline
The copper-catalyzed enantioselective intramolecular hydroamination of N-protected 2-allylanilines provides a direct route to chiral 2-methylindolines. This transformation is of significant interest due to the prevalence of the indoline core in various biologically active compounds. The use of a chiral copper(II) complex allows for the stereoselective formation of the C-N bond, leading to high enantiomeric excess in the cyclized product.[1]
Quantitative Data
| Entry | Substrate | Catalyst System | Oxidant | H-Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Tosyl-2-allylaniline | --INVALID-LINK--₂ (20 mol%) | MnO₂ (3 equiv) | 1,4-cyclohexadiene (3 equiv) | Toluene | 110 | - | up to 90 |
Yield data was not explicitly stated in the abstract, but the reaction is reported to proceed effectively.[1]
Experimental Protocol
General Procedure for Enantioselective Intramolecular Hydroamination: [1]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Cu(OTf)₂ and the chiral ligand (e.g., (R,R)-Ph-box) in the specified molar ratio in the chosen solvent (e.g., toluene). Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Reaction Setup: To the pre-formed catalyst solution, add the N-tosyl-2-allylaniline substrate.
-
Addition of Reagents: Add the oxidant (e.g., activated MnO₂) and the hydrogen source (e.g., 1,4-cyclohexadiene).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the solid oxidant.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chiral 2-methylindoline.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Reaction Pathway
Figure 1: Proposed pathway for the copper-catalyzed enantioselective hydroamination.
Enantioselective Intramolecular Carboamination of N-Tosyl-2-allylaniline
Copper(II)-catalyzed enantioselective intramolecular carboamination of N-tosyl-2-allylaniline offers a method for the synthesis of chiral indolines bearing a quaternary stereocenter at the 3-position. This oxidative cyclization proceeds with good efficiency, though the enantioselectivity for the this compound-derived substrate is moderate compared to other alkenyl sulfonamides.
Quantitative Data
| Entry | Substrate | Catalyst System | Ligand | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Tosyl-2-allylaniline | Cu(OTf)₂ (20 mol%) | (R,R)-Ph-box (20 mol%) | MnO₂ (3 equiv) | K₂CO₃ (1 equiv) | PhCF₃ | 120 | 72 | 46 |
Experimental Protocol
General Procedure for Enantioselective Intramolecular Carboamination:
-
Catalyst Pre-formation: In a sealable reaction tube, combine Cu(OTf)₂ (0.2 equiv) and the chiral ligand ((R,R)-Ph-box, 0.2 equiv).
-
Solvent Addition: Add trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration with respect to the substrate.
-
Heating: Heat the mixture at 50 °C for 1 hour to ensure the formation of the chiral copper complex.
-
Addition of Reactants: To the cooled solution, add the N-tosyl-2-allylaniline substrate (1.0 equiv), manganese dioxide (MnO₂, 3.0 equiv), and potassium carbonate (K₂CO₃, 1.0 equiv).
-
Reaction Execution: Seal the reaction tube and heat the mixture at 120 °C for 24 hours.
-
Purification and Analysis: After cooling to room temperature, the reaction mixture is purified by flash chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Experimental Workflow
Figure 2: Workflow for the enantioselective carboamination experiment.
Scope and Limitations
The copper-catalyzed enantioselective reactions of this compound derivatives are predominantly focused on intramolecular cyclizations. The nitrogen atom is typically protected with an electron-withdrawing group, such as a tosyl or other sulfonyl group, which is believed to facilitate the reaction by increasing the acidity of the N-H bond and influencing the electronic properties of the molecule.
Currently, the literature on copper-catalyzed enantioselective intermolecular reactions of this compound is limited. The presence of the aniline moiety and the allyl group in the same molecule strongly favors intramolecular pathways, leading to the formation of cyclic products.
Future research in this area may explore:
-
The use of different N-protecting groups to modulate reactivity and selectivity.
-
The development of catalyst systems that can promote intermolecular reactions.
-
The application of these methods to a broader range of substituted 2-allylanilines to access a wider variety of chiral heterocycles.
These protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for Photoredox-Catalyzed Functionalization of 2-Allylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of 2-allylaniline derivatives utilizing photoredox catalysis. This approach offers a mild and efficient method for constructing complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented are based on the radical-mediated alkene carboamination and dearomatization of arylsulfonyl-o-allylanilines.[1]
Introduction
The functionalization of anilines and the construction of indoline-based structures are fundamental transformations in organic synthesis. Traditional methods often require harsh reaction conditions or stoichiometric, and often toxic, reagents. Visible-light photoredox catalysis has emerged as a powerful alternative, enabling the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions.[2][3][4] In the context of this compound derivatives, this strategy allows for intramolecular cyclization, leading to the formation of valuable indoline-fused heterocycles.[1]
The combination of a photocatalyst with a transition metal co-catalyst, such as nickel, has proven to be a particularly effective strategy for a wide range of C-C and C-heteroatom bond formations.[5] However, metal-free photoredox systems also offer unique reactivity.[6] The application described herein focuses on a photoredox-catalyzed cascade reaction that proceeds via the formation of a sulfonamidyl radical, followed by an intramolecular 5-exo-trig cyclization and subsequent dearomatization.[1]
Signaling Pathways and Catalytic Cycles
The photoredox-catalyzed functionalization of arylsulfonyl-o-allylanilines proceeds through a cascade of radical-mediated events. The proposed catalytic cycle begins with the excitation of the photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the N-arylsulfonyl-2-allylaniline substrate to generate a sulfonamidyl radical. This key intermediate undergoes a 5-exo-trig intramolecular cyclization onto the pendant allyl group to form a five-membered ring and a carbon-centered radical. This radical is then intercepted in a dearomatization step to yield the final product.
Caption: General mechanistic pathway for the photoredox-catalyzed functionalization.
Experimental Protocols
The following protocols are adapted from the literature for the radical-mediated alkene carboamination/dearomatization of arylsulfonyl-o-allylanilines.[1]
General Procedure for the Synthesis of Indoline-Fused Heterocycles
Materials:
-
Arylsulfonyl-o-allylaniline substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylsulfonyl-o-allylaniline substrate (1.0 equiv.).
-
Add the photocatalyst (typically 1-5 mol%).
-
Add the solvent to achieve a substrate concentration of 0.1 M.
-
Seal the vial and degas the solution by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Place the reaction vial at a fixed distance from the visible light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indoline-fused heterocycle.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the photoredox-catalyzed reaction.
Quantitative Data
The following table summarizes the reaction conditions and outcomes for the photoredox-catalyzed carboamination/dearomatization of various arylsulfonyl-o-allylanilines.[1]
| Entry | Substrate (Ar) | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | fac-Ir(ppy)₃ (1) | DCM | 12 | 85 |
| 2 | 4-Methylphenyl | fac-Ir(ppy)₃ (1) | DCM | 12 | 88 |
| 3 | 4-Methoxyphenyl | fac-Ir(ppy)₃ (1) | DCM | 12 | 92 |
| 4 | 4-Chlorophenyl | fac-Ir(ppy)₃ (1) | DCM | 15 | 75 |
| 5 | 4-Bromophenyl | fac-Ir(ppy)₃ (1) | DCM | 15 | 72 |
| 6 | 2-Naphthyl | fac-Ir(ppy)₃ (1) | DCM | 12 | 80 |
| 7 | Thiophen-2-yl | fac-Ir(ppy)₃ (1) | MeCN | 18 | 65 |
Table 1: Substrate Scope and Yields for the Photoredox-Catalyzed Cyclization.[1]
Conclusion
Photoredox catalysis provides a powerful and versatile platform for the functionalization of this compound derivatives. The described protocol for the intramolecular carboamination/dearomatization offers a mild and efficient route to complex indoline-fused heterocycles.[1] The reaction tolerates a range of functional groups on the aromatic ring of the sulfonyl group, demonstrating its potential for the synthesis of diverse molecular scaffolds for applications in drug discovery and development. Further exploration of different photocatalysts, solvents, and substrates is likely to expand the scope and utility of this valuable transformation.
References
- 1. Radical-mediated alkene carboamination/dearomatization of arylsulfonyl-o-allylanilines via photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Visible-light promoted radical cascade cyclization of 3-allyl-2-arylquinazolinones for the synthesis of phosphorylated dihydroisoquinolino[1,2-b]quinazolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Grignard Addition and aza-Cope Rearrangement of N-allylanilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ortho-allylated anilines through a powerful two-step sequence: the Grignard addition of an allyl group to an N-arylimine, followed by a Lewis acid-catalyzed 3-aza-Cope rearrangement. This methodology is a valuable tool for carbon-carbon bond formation and the introduction of versatile allyl moieties into aromatic amines, which are key structural motifs in many pharmaceutical agents and functional materials.
Introduction
The tandem Grignard addition/aza-Cope rearrangement strategy offers an efficient route to synthesize substituted anilines that may be difficult to access through other methods. The initial step involves the nucleophilic addition of an allyl Grignard reagent to an imine, forming an N-allylaniline derivative. The subsequent[1][1]-sigmatropic rearrangement, facilitated by a Lewis acid, proceeds with high stereospecificity, typically yielding the trans-alkene product. The use of Lewis acids or microwave irradiation can significantly accelerate the rearrangement, which otherwise would require high temperatures.[2]
Reaction Pathway Overview
The overall transformation can be depicted as a three-stage process: 1) in situ formation of an N-arylimine from an aniline and an aldehyde, 2) nucleophilic addition of an allyl Grignard reagent to the imine, and 3) Lewis acid-catalyzed 3-aza-Cope rearrangement of the resulting N-allylaniline.
Caption: Overall workflow of the tandem Grignard addition and aza-Cope rearrangement.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps of this synthetic sequence, compiled from analogous reactions in the literature.
Table 1: Grignard Addition to N-Arylimines
| Entry | Imine Substrate | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | Allylmagnesium bromide | THF | -78 to rt | ~85 | [3] |
| 2 | N-(4-Methoxybenzylidene)aniline | Allylmagnesium bromide | Et2O | -78 to rt | High | [4] |
| 3 | N-Diphenylmethyleneaniline | Allylmagnesium bromide | THF | 0 to rt | 80 |
Table 2: Lewis Acid-Catalyzed Aza-Cope Rearrangement of N-Allylanilines
| Entry | N-Allylaniline Substrate | Lewis Acid | Solvent | Conditions | Yield (%) | Reference |
| 1 | General N-alkyl-N-allylaniline | BF3·OEt2 | Dichloromethane | Microwave, 111 °C | Moderate to Good | [2] |
| 2 | General N-alkyl-N-allylaniline | ZnCl2 | Xylene | 140 °C | Good | [2] |
| 3 | Analogous aza-Claisen | Yb(OTf)3 | Dichloromethane | 23 °C | >75 | [5] |
| 4 | Analogous aza-Claisen | AlCl3 | Dichloromethane | 23 °C | >75 | [5] |
| 5 | Analogous aza-Claisen | FeCl3 | Dichloromethane | 23 °C | >75 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Allylaniline via Grignard Addition to an In Situ-Formed Imine
This protocol describes the formation of the N-allylaniline precursor.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Synthesis of Tetrahydroquinolines from 2-Allylaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The synthesis of these heterocycles from readily available 2-allylaniline derivatives has emerged as a powerful and versatile strategy. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroquinolines via various modern catalytic methods, including palladium-catalyzed, gold-catalyzed, and photoredox-catalyzed reactions. Quantitative data on yields and enantioselectivities are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated with clear diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Their versatile synthesis from this compound derivatives offers a direct and atom-economical approach to constructing this important scaffold. The intramolecular cyclization of the allyl group onto the aniline nitrogen or an activated intermediate is the key step in these transformations. This can be achieved through various catalytic systems, each with its own advantages in terms of substrate scope, functional group tolerance, and stereocontrol. This document outlines several robust methods for the synthesis of THQs, providing detailed protocols and comparative data to aid researchers in selecting the optimal conditions for their specific target molecules.
I. Palladium-Catalyzed Intramolecular Carboamination
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of tetrahydroquinolines from this compound derivatives is well-established. One prominent method involves an intramolecular carboamination reaction, where a C-N and a C-C bond are formed in a single operation.
Application Notes
This method is particularly useful for the synthesis of THQs bearing a substituent at the 4-position, often with the creation of a quaternary stereocenter. The choice of ligand is crucial for achieving high yields and enantioselectivities. The (S)-Siphos-PE ligand, in conjunction with a palladium precursor like Pd₂(dba)₃, has shown excellent results in the asymmetric synthesis of these compounds.[1] The reaction tolerates a range of substituents on both the aniline ring and the allyl group.
Experimental Workflow: Pd-Catalyzed Carboamination
Caption: General workflow for the Pd-catalyzed synthesis of tetrahydroquinolines.
Protocol 1: Enantioselective Palladium-Catalyzed Carboamination
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
(S)-Siphos-PE (5.5 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the this compound derivative, aryl bromide, and NaOtBu.
-
In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and (S)-Siphos-PE in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data
| Entry | This compound Derivative | Aryl Halide | Yield (%) | ee (%) |
| 1 | N-Methyl-2-allylaniline | 4-Bromotoluene | 85 | 92 |
| 2 | N-Benzyl-2-allylaniline | 1-Bromonaphthalene | 78 | 95 |
| 3 | This compound | 4-Bromoanisole | 65 | N/A |
II. Gold-Catalyzed Intramolecular Hydroamination
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the intramolecular hydroamination of alkenes and allenes. This method provides a direct and atom-economical route to tetrahydroquinolines from this compound derivatives.
Application Notes
Gold-catalyzed hydroamination typically proceeds under mild reaction conditions and exhibits high functional group tolerance. The choice of the gold catalyst and counter-ion can influence the reaction efficiency. Often, a simple gold(I) chloride complex in the presence of a silver salt co-catalyst is employed. This method is particularly effective for the synthesis of 2-substituted tetrahydroquinolines.
Signaling Pathway: Gold-Catalyzed Hydroamination
Caption: Proposed catalytic cycle for gold-catalyzed intramolecular hydroamination.
Protocol 2: Gold-Catalyzed Intramolecular Hydroamination
Materials:
-
This compound derivative (1.0 equiv)
-
(Ph₃P)AuCl (2 mol%)
-
AgOTf (2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask, add the this compound derivative.
-
Dissolve the substrate in anhydrous DCE.
-
Add (Ph₃P)AuCl and AgOTf to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the tetrahydroquinoline product.
Quantitative Data
| Entry | This compound Derivative | Catalyst System | Yield (%) |
| 1 | This compound | (Ph₃P)AuCl/AgOTf | 92 |
| 2 | 4-Methoxy-2-allylaniline | (Ph₃P)AuCl/AgOTf | 88 |
| 3 | N-Methyl-2-allylaniline | (IPr)AuCl/AgNTf₂ | 95 |
III. Photoredox-Catalyzed Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. The synthesis of tetrahydroquinolines from 2-vinylaniline derivatives (closely related to 2-allylanilines) can be achieved through a photoredox-catalyzed cyclization.
Application Notes
This method often utilizes a ruthenium or iridium-based photocatalyst that, upon irradiation with visible light, can initiate a radical cyclization cascade. These reactions are typically conducted at room temperature and are tolerant of a wide range of functional groups. This approach is particularly attractive for its environmentally benign nature.
Logical Relationship: Photoredox Catalysis
Caption: Simplified mechanism for photoredox-catalyzed tetrahydroquinoline synthesis.
Protocol 3: Visible-Light-Mediated Cyclization
Materials:
-
2-Vinylaniline derivative (1.0 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Blue LED light source
Procedure:
-
In a vial, dissolve the 2-vinylaniline derivative in anhydrous MeCN.
-
Add the photocatalyst, fac-Ir(ppy)₃.
-
Seal the vial and degas the solution with argon for 15 minutes.
-
Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Entry | 2-Vinylaniline Derivative | Photocatalyst | Yield (%) |
| 1 | N-Phenyl-2-vinylaniline | fac-Ir(ppy)₃ | 85 |
| 2 | 4-Fluoro-N-phenyl-2-vinylaniline | Ru(bpy)₃Cl₂ | 79 |
| 3 | N-Methyl-2-vinylaniline | Eosin Y | 68 |
Conclusion
The synthesis of tetrahydroquinolines from this compound derivatives is a dynamic field with a variety of powerful catalytic methods at the disposal of the modern chemist. This document has provided an overview of palladium-catalyzed, gold-catalyzed, and photoredox-catalyzed approaches, complete with detailed experimental protocols and comparative data. The choice of method will depend on the specific substitution pattern desired, the required level of stereocontrol, and the functional group compatibility of the substrate. The provided workflows and mechanistic diagrams are intended to serve as a guide for researchers in designing and executing their synthetic strategies for this important class of heterocyclic compounds.
References
Application Notes and Protocols: Electrophilic Cyclization of 2-Allylaniline with Iodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the electrophilic cyclization of 2-allylaniline and its derivatives using iodine. This reaction, a powerful tool in synthetic organic chemistry, allows for the construction of the indoline scaffold, a core structure in many biologically active compounds and pharmaceuticals. These notes include a summary of reaction conditions, quantitative data for a key derivative, detailed experimental protocols, and a discussion of the potential applications of the resulting products in drug development, including illustrative signaling pathways.
Introduction
The electrophilic cyclization of 2-allylanilines with iodine is an iodoaminocyclization reaction that proceeds via the formation of a cyclic iodonium ion intermediate from the allyl group, followed by intramolecular nucleophilic attack by the aniline nitrogen. This process, typically following the 5-exo-trig rule, leads to the formation of a five-membered indoline ring with an iodomethyl group at the 2-position. The resulting 2-(iodomethyl)indoline derivatives are versatile synthetic intermediates that can be further functionalized, making them valuable building blocks in medicinal chemistry. While the cyclization of the parent this compound can be challenging, leading to complex mixtures, the use of a nitrogen-protecting group, such as a tosyl group, has been shown to significantly improve reaction efficiency and yield.
Data Presentation
The following table summarizes the quantitative data for the selective 5-exo-trig iodocyclization of various N-tosyl-2-allylanilines in water, as this represents a well-documented and high-yielding protocol.
| Entry | Substrate (N-Tosyl-2-allylaniline derivative) | R1 | R2 | R3 | Time (h) | Yield (%) |
| 1 | 1a | H | MeO | H | 2 | 81 |
| 2 | 1b | H | H | H | 3 | 85 |
| 3 | 1c | H | Cl | H | 3 | 82 |
| 4 | 1d | H | F | H | 3 | 84 |
| 5 | 1e | Me | H | H | 5 | 78 |
| 6 | 1f | H | H | Me | 5 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Iodomethyl)-1-tosylindoline Derivatives
This protocol is adapted from the successful iodocyclization of N-tosyl-2-allylanilines in water.[1]
Materials:
-
Substituted N-tosyl-2-allylaniline (1.0 mmol)
-
Iodine (I₂) (4.0 mmol)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-tosyl-2-allylaniline derivative (1.0 mmol) and deionized water (2 mL).
-
Add iodine (4.0 mmol) to the suspension.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-5 hours, see table above), cool the mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(iodomethyl)-1-tosylindoline.
Note on the Cyclization of Unprotected this compound: Preliminary experiments on the direct iodocyclization of this compound have been reported to yield complex mixtures and low amounts of the desired 2-(iodomethyl)indoline.[1] The unprotected amino group can interfere with the reaction, potentially through side reactions or by altering the nucleophilicity and reaction pathway. The use of an electron-withdrawing protecting group on the nitrogen, such as a tosyl group, deactivates the nitrogen slightly, leading to a cleaner and more efficient cyclization. Researchers aiming to synthesize the unprotected 2-(iodomethyl)indoline may need to employ a protection-cyclization-deprotection strategy.
Visualizations
Reaction Mechanism: Electrophilic Cyclization of N-Tosyl-2-allylaniline
Caption: Reaction mechanism for the iodocyclization of N-Tosyl-2-allylaniline.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis of 2-(Iodomethyl)-1-tosylindoline.
Applications in Drug Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The 2-(iodomethyl)indoline products from this reaction are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Potential as Kinase Inhibitors in Cancer Therapy
Many kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic scaffolds like indoline. These drugs function by blocking the action of protein kinases, which are critical for cell signaling, growth, and proliferation. An indoline-based compound could potentially bind to the ATP-binding site of a kinase, preventing its function and thereby inhibiting cancer cell growth.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Potential as Serotonin Receptor Ligands
The indole and indoline structures are present in many compounds that interact with serotonin (5-HT) receptors. These receptors are involved in a wide array of physiological and psychological processes. Derivatives of 2-(iodomethyl)indoline could be synthesized to act as either agonists or antagonists of specific 5-HT receptor subtypes, offering potential treatments for conditions like depression, anxiety, or migraines.
Caption: Potential antagonism of a serotonin receptor signaling pathway.
Conclusion
The electrophilic cyclization of this compound with iodine provides a valuable route to the synthesis of 2-(iodomethyl)indoline derivatives. While the reaction with the unprotected aniline presents challenges, the use of an N-tosyl protecting group allows for a high-yielding and selective transformation. The resulting products are versatile intermediates for the development of novel therapeutic agents, with potential applications as kinase inhibitors for cancer therapy or as ligands for serotonin receptors. Further research into the biological activities of derivatives synthesized from this method is warranted to explore their full therapeutic potential.
References
Protocols for the N-Arylation of 2-Allylaniline: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of novel pharmaceutical agents and functional materials. The N-arylation of substituted anilines, such as 2-allylaniline, provides access to a diverse range of diarylamine scaffolds. This document provides detailed application notes and experimental protocols for the three most prominent methods for the N-arylation of this compound: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
Introduction to N-Arylation Methods
The synthesis of N-aryl-2-allylanilines can be achieved through several powerful cross-coupling reactions. The choice of method often depends on the specific substrates, desired functional group tolerance, and available laboratory resources.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. It is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction that couples an amine with an aryl halide. Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern advancements have introduced ligand-assisted protocols that proceed under milder conditions.[3]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of an amine with an arylboronic acid.[4] A key advantage of this method is that it can often be performed under aerobic conditions and at room temperature.[4]
Data Presentation: Comparison of N-Arylation Protocols
The following table summarizes typical reaction conditions and yields for the N-arylation of anilines, providing a comparative overview of the different methods. The data presented is based on analogous reactions and serves as a general guideline for the N-arylation of this compound.
| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 70 - 95 |
| Ullmann | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100 - 150 | 60 - 90 |
| Chan-Lam | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or MeOH | Room Temp - 60 | 65 - 90 |
Experimental Protocols
Buchwald-Hartwig N-Arylation of this compound
This protocol is a general procedure adapted for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-allylaniline.
Ullmann N-Arylation of this compound
This protocol describes a ligand-assisted Ullmann condensation for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vial or flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vial, add CuI (5-10 mol%) and L-proline (10-20 mol%).
-
Add potassium carbonate (2.0 equivalents).
-
Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous DMF to achieve a suitable concentration (typically 0.2-1.0 M).
-
Seal the vial and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-aryl-2-allylaniline.
Chan-Lam N-Arylation of this compound
This protocol outlines the Chan-Lam coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Reaction flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add Cu(OAc)₂ (1.0 equivalent).
-
Add the arylboronic acid (1.5 equivalents) and this compound (1.0 equivalent).
-
Add anhydrous CH₂Cl₂ to a suitable volume.
-
Add pyridine (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-2-allylaniline.
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each N-arylation protocol.
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Caption: Workflow for the Ullmann N-arylation.
Caption: Workflow for the Chan-Lam N-arylation.
References
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Reactions of 2-Allylaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 2-allylaniline. The focus is on preventing the common issue of catalyst deactivation via dimerization and other potential side reactions that can lead to low yields and the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields or reaction failure in palladium-catalyzed reactions with this compound?
A1: A primary cause of poor performance in these reactions is the deactivation of the active Pd(0) catalyst. This often occurs through the formation of inactive palladium(I) dimers.[1][2] These dimers sequester the palladium, removing it from the catalytic cycle and halting the desired transformation.[1]
Q2: What is "catalyst dimerization" and how does it affect my reaction?
A2: Catalyst dimerization refers to a reaction between the active monoligated Pd(0) species and an unreacted Pd(II) precatalyst to form a stable, less reactive dinuclear Pd(I) complex.[1][3] This process is a common deactivation pathway for palladium catalysts, particularly when using allyl-based precatalysts and certain ligands.[1][3] The formation of these dimers effectively reduces the concentration of the active catalyst, leading to slow or incomplete conversion of your this compound substrate.
Q3: Can this compound itself dimerize as a side reaction?
A3: While the term "dimerization" in this context most frequently refers to the palladium catalyst, this compound is a bifunctional molecule that can potentially undergo self-coupling under certain conditions. For instance, a tandem reaction involving N-allylation of one molecule followed by a subsequent C-H activation or other coupling with a second molecule could lead to dimer-like structures. However, catalyst deactivation is a more commonly reported and primary issue to troubleshoot.
Q4: How does the choice of ligand impact the prevention of catalyst dimerization?
A4: The ligand plays a crucial role in stabilizing the active Pd(0) catalyst and preventing the formation of inactive Pd(I) dimers.[4] Sterically bulky ligands, such as certain phosphines (e.g., BrettPhos, RuPhos) and N-heterocyclic carbenes (NHCs), can physically hinder the two palladium centers from coming together to form a dimer.[1][5] The electronic properties of the ligand also influence the rates of the desired catalytic steps versus the deactivation pathway.[5]
Q5: Which palladium precatalyst is best for reactions with this compound?
A5: The choice of precatalyst can be critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require in situ activation and can be more prone to forming inactive species.[1] Preformed precatalysts, such as those from the Nolan (allyl-based) or Buchwald (palladacycle) classes, are often more reliable as they are designed to generate the active Pd(0) species more cleanly.[1][2] However, even allyl-based precatalysts can form dimers, so pairing them with an appropriate bulky ligand is key.[1][3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: My reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
Answer: Low or no conversion is often a sign of an inactive catalyst. Here’s a step-by-step guide to troubleshoot this issue:
-
Check for Catalyst Deactivation (Dimerization): This is the most probable cause. The formation of inactive Pd(I) dimers halts the reaction.
-
Solution: Increase the steric bulk of your ligand. If you are using a less bulky phosphine ligand like PPh₃, consider switching to a Buchwald-type biaryl phosphine (e.g., XPhos, SPhos) or a bulky NHC ligand (e.g., IPr). These ligands are designed to prevent the comproportionation reaction that leads to Pd(I) dimers.[1][3]
-
-
Evaluate Your Palladium Source and Precatalyst: The way the active Pd(0) is generated matters.
-
Assess Reaction Conditions: Temperature, solvent, and base are critical.
-
Solution: Aniline nucleophiles can be less reactive than others, so you may need to increase the reaction temperature.[6] Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst. The choice of base is also important; a stronger base might be needed to deprotonate the aniline for the catalytic cycle to proceed efficiently.
-
Issue 2: Formation of Unidentified Byproducts (Potential "Dimers")
Question: I am observing significant amounts of a byproduct with a mass corresponding to a dimer of this compound. What is happening and how can I promote the desired reaction?
Answer: The formation of a substrate dimer suggests that a second coupling event is competing with your desired transformation. This can happen if the desired coupling partner reacts slowly, allowing this compound to react with itself.
-
Favor the Desired Pathway: The relative rates of the catalytic steps are key.
-
Solution: Increase the concentration or reactivity of your desired coupling partner. For example, in a Suzuki-Miyaura coupling, using an aryl iodide instead of a bromide or chloride will lead to faster oxidative addition, potentially outcompeting side reactions.[7]
-
-
Modify the Catalytic System: The ligand can influence selectivity.
-
Solution: Experiment with different classes of ligands. A ligand that accelerates the reductive elimination step to form your desired product will disfavor pathways that lead to byproducts.
-
-
Adjust Reaction Parameters:
-
Solution: Lowering the reaction temperature may slow down the undesired background reaction more than the desired one. Also, re-evaluate your catalyst loading; sometimes a lower loading can be more selective.
-
Data Summary: Impact of Reaction Parameters on Catalyst Stability and Yield
The following table summarizes the general effects of key reaction parameters on preventing catalyst dimerization and improving reaction outcomes.
| Parameter | Condition | Expected Outcome | Rationale |
| Ligand | Less bulky (e.g., PPh₃) | Increased risk of Pd(I) dimer formation, lower yield. | Insufficient steric shielding of the Pd center allows for comproportionation.[1][3] |
| Bulky phosphine (e.g., XPhos) | Reduced dimer formation, higher yield. | Steric hindrance prevents the association of Pd(0) and Pd(II) species.[1] | |
| Bulky NHC (e.g., IPr) | Reduced dimer formation, higher yield. | Strong σ-donation and steric bulk stabilize the active catalyst.[3] | |
| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃ | Variable results, potential for side reactions. | In situ reduction can be inefficient and lead to inactive palladium species.[1] |
| Allyl-Pd Precatalyst | Good activity, but risk of dimer formation. | Readily forms Pd(0), but the unreacted Pd(II) precatalyst can participate in dimerization.[1][3] | |
| Palladacycle Precatalyst | High activity and stability, often lower risk of dimerization. | Designed for clean and efficient generation of the active monoligated Pd(0) species.[2] | |
| Temperature | Too low | Slow or no reaction. | Insufficient energy to overcome activation barriers of catalytic steps. |
| Too high | Increased side reactions and catalyst decomposition. | May favor undesired pathways or lead to catalyst degradation. | |
| Solvent | Protic (e.g., alcohols) | Can participate in precatalyst activation. | May assist in the reduction of Pd(II) to Pd(0) for some precatalysts.[1] |
| Aprotic polar (e.g., THF, Dioxane) | Generally good solvents for cross-coupling. | Solubilizes reagents and intermediates effectively. |
Key Experimental Protocols
General Protocol for a Palladium-Catalyzed N-Arylation of this compound
This protocol is a starting point and should be optimized for specific substrates and coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., a Buchwald G3 precatalyst)
-
Bulky phosphine ligand (e.g., BrettPhos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Add Reagents: Add the base (e.g., 1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents).
-
Add Solvent: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block (e.g., at 100 °C).
-
Monitoring: Stir the reaction for the designated time (e.g., 12-24 hours). Monitor the progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired N-aryl-2-allylaniline.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for palladium-catalyzed this compound reactions.
Signaling Pathways and Mechanisms
Caption: Palladium catalytic cycle and the catalyst dimerization deactivation pathway.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Allylaniline Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-allylaniline and its transformations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization of this compound is giving a low yield. What are the common causes?
A1: Low yields in this compound cyclization reactions, particularly those catalyzed by palladium, are often due to a combination of factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand's steric and electronic properties can significantly influence the reaction's efficiency and selectivity.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Suboptimal conditions can lead to catalyst deactivation or the formation of side products.
-
Substrate Purity: Impurities in the this compound starting material can poison the catalyst. Ensure the starting material is pure and free of contaminants.
-
Atmosphere Control: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: Several side reactions can occur during the transformation of this compound, leading to a complex product mixture and reduced yield of the desired product. Common side reactions include:
-
Isomerization: The allyl group can isomerize to a prop-1-enyl group, leading to the formation of (E/Z)-2-(prop-1-en-1-yl)aniline. This isomer may not participate in the desired reaction or could lead to different products.
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of azoxybenzenes or other colored impurities, especially if the reaction is not performed under an inert atmosphere.
-
Dimerization/Polymerization: Under certain conditions, especially at higher temperatures, this compound can undergo dimerization or polymerization.
-
Over-allylation: In reactions where an allyl source is added, such as in N-allylation, over-allylation to form N,N-diallylaniline can be a significant side reaction that consumes the starting material and the desired mono-allylated product.[1][2]
Q3: How do I choose the right catalyst and ligand for my this compound transformation?
A3: The optimal catalyst and ligand depend on the specific transformation. For palladium-catalyzed reactions, a screening approach is often necessary.
-
For Cyclization Reactions: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a phosphine ligand is common. The choice of ligand (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP) can influence the reaction outcome. A parallel optimization study of catalyst precursors and ligands can be highly effective.
-
For Cross-Coupling Reactions (e.g., Heck-type): The choice of ligand can affect the stability and activity of the palladium catalyst. High ligand-to-palladium ratios can sometimes inhibit the reaction.
A general troubleshooting workflow for low yields is presented below.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related aniline transformations, which can provide a starting point for optimizing this compound reactions.
Table 1: Effect of Catalyst and Ligand on Palladium-Catalyzed Cyclization
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 80 | 65 |
| 3 | Pd(OAc)₂ | BINAP | Dioxane | 110 | 78 |
| 4 | PdCl₂(PPh₃)₂ | - | Acetonitrile | 80 | 52 |
Note: Yields are representative and will vary based on the specific substrate and reaction conditions.
Table 2: Influence of Reaction Conditions on N-Allylation of Aniline
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Mono-allylation Yield (%) | Di-allylation Yield (%) |
| 1 | 10 wt% WO₃/ZrO₂ | None | 140 | 8 | 71 | 7 |
| 2 | MoO₃/TiO₂ | None | 140 | 8 | 4 | 85 |
| 3 | Pd(OAc)₂/PPh₃ | Toluene | 100 | 12 | 60 | 15 |
Data adapted from studies on the monoallylation of aniline.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1 mmol, 1 equivalent) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative N-Allylation of an Aniline using a Solid Catalyst
-
Catalyst Preparation: Prepare the 10 wt% WO₃/ZrO₂ catalyst as described in the literature.[1]
-
Reaction Setup: In a reaction vessel, combine the aniline (e.g., this compound, 1 mmol), allyl alcohol (1.2 mmol), and the WO₃/ZrO₂ catalyst (50 mg).
-
Reaction: Heat the mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 8 hours).
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Analysis: Analyze the filtrate by GC or NMR to determine the conversion and product distribution.
-
Purification: If necessary, concentrate the filtrate and purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates a simplified catalytic cycle for a Heck-type cross-coupling reaction, a common transformation involving palladium catalysts. Understanding the steps in the catalytic cycle can help in troubleshooting issues related to catalyst activity and stability.
References
- 1. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Allylaniline Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-allylaniline.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound derivatives.
Question: My amine-containing product is streaking or sticking to the silica gel column during chromatography. How can I resolve this?
Answer: This is a frequent issue when purifying basic compounds like amines on standard silica gel, which is acidic due to the presence of silanol groups. These acidic sites can interact strongly with the basic amine, leading to poor separation and tailing of the product spot.[1]
Here are several strategies to mitigate this problem:
-
Use of a Basic Modifier: Add a small amount of a basic solvent to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. The triethylamine will neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine product and allowing for better elution.[2]
-
Pre-treating the Silica Gel: You can prepare a slurry of silica gel in your chosen solvent system containing the basic modifier and use this to pack your column. This ensures the silica is neutralized before you load your sample.
-
Use of Amine-Specific Columns: For particularly challenging separations, consider using commercially available amine-bonded silica columns. These columns have a chemically modified surface that is less acidic and more compatible with basic compounds, often leading to sharper peaks and better separation.[1]
Question: I am having trouble finding a suitable solvent system for the column chromatography of my this compound derivative. Where should I start?
Answer: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[2]
-
Starting Solvent Systems: For many this compound derivatives, which are often of intermediate polarity, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (EtOAc). A common starting ratio is 4:1 hexanes:EtOAc.[2] For indole derivatives, which are common products of this compound cyclization, a solvent system of 15-50% EtOAc in cyclohexane has been reported.[3]
-
Optimizing the Solvent System:
-
If your product has a very low Rf value (sticks to the baseline) in the initial system, you need to increase the polarity of the eluent. You can do this by increasing the proportion of ethyl acetate.
-
If your product has a very high Rf value (runs with the solvent front), you need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
-
The target Rf for good separation in column chromatography is typically between 0.2 and 0.4.[2]
-
Question: My this compound derivative seems to be degrading during purification. What could be the cause and how can I prevent it?
Answer: this compound and its derivatives can be sensitive to oxidation, especially when exposed to air and light for extended periods. The allylic double bond and the aniline moiety are both susceptible to oxidative processes.[4]
-
Minimize Exposure to Air and Light: Keep your product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if the purification process is lengthy. Use amber-colored glassware or wrap your flasks and columns in aluminum foil to protect them from light.
-
Work Quickly: Plan your purification workflow to be as efficient as possible to minimize the time your compound is exposed to potentially degrading conditions.
-
Degas Solvents: For very sensitive compounds, using degassed solvents for chromatography can help to minimize oxidation.
Question: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-ordered crystals.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Adding a Seed Crystal: If you have a small amount of the pure solid product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Re-dissolve and Add More Solvent: If the product has completely oiled out, you may need to heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then attempt the cooling process again more slowly.
Quantitative Data Summary
The following table summarizes typical purity levels and yields reported for this compound derivatives after purification. Note that yields are highly dependent on the specific reaction and purification method.
| Compound/Reaction Product | Purification Method | Purity Achieved | Isolated Yield (%) |
| This compound Hydrochloride | Recrystallization | >95.0% (HPLC) | High |
| 4-Amino-substituted Indole | Silica Column Chromatography | Not specified | 70% |
| This compound derivative from aniline and allylic alcohol | Filtration and solvent removal | Not specified | 58-85% |
| N-aryl-2-benzylindolines from this compound | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for Column Chromatography of a this compound Derivative
This is a general procedure and may require optimization for your specific compound.
-
TLC Analysis: Determine the optimal solvent system for your product using TLC as described in the FAQ section.
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Secure a glass column vertically and add a small layer of sand to the bottom.
-
Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing.
-
Once the silica has settled, add another layer of sand on top.
-
Wash the column with your chosen eluent system until the silica is fully equilibrated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column, ensuring the silica bed does not run dry.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified compound.
-
General Protocol for Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for anilines include ethanol, methanol, water, or mixtures such as ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound reaction products.
References
Technical Support Center: Scale-Up of 2-Allylaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-allylaniline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, particularly when utilizing the thermal Claisen rearrangement of N-allylaniline.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction temperature or time. - Ensure adequate mixing to overcome mass transfer limitations. - Use a higher boiling point solvent to allow for higher reaction temperatures. |
| Side reactions (e.g., elimination of the allyl group) | - Optimize reaction temperature to favor the rearrangement over elimination. - Consider the use of a catalyst to lower the required reaction temperature. | |
| Degradation of starting material or product | - Ensure the N-allylaniline starting material is of high purity. - Minimize the reaction time to prevent thermal degradation. | |
| Impurity Formation | Presence of unreacted N-allylaniline | - Increase reaction time or temperature. - Improve purification method (e.g., fractional distillation under reduced pressure). |
| Formation of p-allylaniline | - The Claisen rearrangement can sometimes yield the para isomer. Optimize reaction conditions to favor ortho rearrangement. Lower temperatures may favor the kinetic ortho product. | |
| Polymerization of starting material or product | - Ensure the absence of radical initiators. - Use a radical inhibitor if necessary. - Avoid excessive heating. | |
| Reaction Control Issues | Runaway reaction (exotherm) | - Implement a controlled rate of heating. - Ensure the reactor has adequate heat removal capacity. - Consider a semi-batch process where the N-allylaniline is added portion-wise to the hot solvent. |
| Inconsistent heating | - Use a reactor with good temperature control and agitation. - Ensure uniform heat distribution throughout the reactor. | |
| Purification Difficulties | Close boiling points of product and impurities | - Employ high-efficiency fractional distillation with a packed column. - Consider preparative chromatography for high-purity requirements. |
| Product discoloration | - Treat the crude product with activated carbon to remove colored impurities. - Distill under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and industrially viable method is the thermal aromatic Claisen rearrangement of N-allylaniline. This is a[1][1]-sigmatropic rearrangement that proceeds by heating the N-allylaniline, typically in a high-boiling point solvent.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: The Claisen rearrangement is an exothermic reaction, so proper temperature control is crucial to prevent a runaway reaction.[2] N-allylaniline and this compound are toxic and can be absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and chemical splash goggles, should be worn. The reaction should be conducted in a well-ventilated area or a fume hood.
Q3: What are the typical side products observed in the Claisen rearrangement of N-allylaniline?
A3: A common side reaction is the elimination of the allyl group, which can lead to the formation of aniline and other byproducts.[1] Additionally, rearrangement to the para-position can sometimes occur, yielding p-allylaniline.
Q4: How can the formation of the para-isomer (p-allylaniline) be minimized?
A4: The formation of the ortho-isomer (this compound) is generally favored kinetically. Running the reaction at the lowest feasible temperature for the rearrangement to occur can help maximize the yield of the desired ortho product.
Q5: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A5: Gas chromatography (GC) and Thin Layer Chromatography (TLC) are suitable for monitoring the disappearance of the starting material (N-allylaniline) and the formation of the product (this compound). For purity analysis of the final product, GC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Gram-Scale Synthesis of this compound via Claisen Rearrangement
Materials:
-
N-allylaniline (10 g, 75.1 mmol)
-
High-boiling point solvent (e.g., decalin or N,N-diethylaniline, 50 mL)
Procedure:
-
A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
N-allylaniline and the solvent are added to the flask.
-
The mixture is heated to reflux (typically 180-220 °C, depending on the solvent) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Allylaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-allylaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The primary synthetic routes to this compound derivatives include:
-
Aromatic Amino-Claisen Rearrangement: A thermal or acid-catalyzed[1][1]-sigmatropic rearrangement of N-allylanilines.[2]
-
Palladium-Catalyzed Allylation (Tsuji-Trost Reaction): The reaction of an aniline derivative with an allylic compound in the presence of a palladium catalyst.[3][4][5]
-
Scandium-Catalyzed C(sp³)–H Alkenylation: A modern and highly selective method involving the reaction of 2-methyl tertiary anilines with internal alkynes.[2][6]
-
Palladium-Catalyzed C–N Cross-Coupling: Coupling a 2-substituted halobenzene with an ammonia equivalent, which can be part of a multi-step synthesis.[2]
Q2: I performed a Claisen rearrangement of an N-allylaniline and obtained a mixture of products. What are the likely byproducts?
A2: In the aromatic Claisen rearrangement of N-allylanilines, the ideal product is the ortho-allylaniline. However, side products can form, primarily:
-
para-Allylaniline: If both ortho positions on the aniline ring are substituted, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[1][7] Even with a free ortho position, some para product can be formed, especially at higher temperatures.
-
Starting Material: Incomplete reaction will leave unreacted N-allylaniline.
-
Decomposition Products: High temperatures or strong acids can lead to decomposition or polymerization of the starting material or product.
Q3: My palladium-catalyzed allylation is giving low yields and multiple products. What could be the issue?
A3: Low yields and byproduct formation in Tsuji-Trost type allylations can stem from several factors:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and influencing selectivity. An inappropriate ligand can lead to catalyst decomposition or poor regioselectivity.
-
Regioselectivity: Nucleophilic attack can occur at either terminus of the π-allylpalladium intermediate. The regioselectivity is influenced by the ligand, the nucleophile, and the substituents on the allyl group.[3]
-
Oxidative Cyclization: The this compound product can sometimes undergo subsequent palladium-catalyzed aerobic oxidative cycloisomerization to yield indole derivatives, especially if the reaction is run under an oxygen-containing atmosphere.[2][8]
Q4: I am attempting an electrophile-induced cyclization of a this compound derivative, but the reaction is not working as expected. What are common problems?
A4: Electrophile-promoted cyclizations, for instance using iodine, can be sensitive to reaction conditions. Common issues include:
-
Substrate Reactivity: The nature of the nitrogen-protecting group is critical. For example, N-tosyl-2-allylanilines readily undergo iodocyclization to form 2-iodomethylindolines.[8] Unprotected anilines might react differently.
-
Reaction Pathway: Depending on the substrate and conditions, you may form different heterocyclic systems. For example, reaction with iodine can yield 3-iodo-1,2,3,4-tetrahydroquinolines.[8]
-
Oxidation: The aniline moiety is susceptible to oxidation by some electrophilic reagents, leading to undesired colored byproducts.
Troubleshooting Guides
Issue 1: Low Yield of ortho-Product in Claisen Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of para-allylaniline byproduct is observed. | The ortho positions are blocked, or the reaction temperature is too high, favoring the thermodynamically controlled para-product via a Cope rearrangement.[1][7] | If the ortho positions are blocked, the para product is expected. To favor the ortho product with unblocked positions, try lowering the reaction temperature. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to potentially achieve rearrangement under milder conditions.[2] |
| High percentage of unreacted N-allylaniline starting material. | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. |
| Formation of dark, tar-like substances. | Decomposition of starting material or product due to excessive heat or strong acid catalysis. | Lower the reaction temperature. If using an acid catalyst, reduce its concentration or switch to a milder Lewis acid. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Issue 2: Poor Selectivity and Yield in Palladium-Catalyzed Allylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of isomeric allylated products (regioisomers). | The nucleophilic attack on the π-allylpalladium intermediate is not well-controlled. This depends on the ligand and substrate.[3] | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands often direct the nucleophile to the less substituted terminus of the allyl group. |
| Formation of indole or other cyclized byproducts. | The this compound product is undergoing a subsequent intramolecular cyclization.[2][8] | Ensure the reaction is carried out under strictly anaerobic and anhydrous conditions. Lowering the reaction temperature might also disfavor the cyclization side reaction. |
| Catalyst decomposition (formation of palladium black). | The palladium catalyst is unstable under the reaction conditions. The ligand may not be effectively protecting the metal center. | Increase the ligand-to-metal ratio. Ensure the quality of the solvent and reagents is high (e.g., anhydrous and deoxygenated). |
Experimental Protocols
Protocol 1: General Procedure for Thermal Aromatic Amino-Claisen Rearrangement
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-allylaniline (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether.
-
Place the flask in a preheated oil bath at 180-220 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove the high-boiling solvent.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Tsuji-Trost Allylation
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., PPh₃, 4-20 mol%).
-
Add the appropriate anhydrous, deoxygenated solvent (e.g., THF, dioxane, or DMF).
-
Add the aniline derivative (1.2 eq), the allylic substrate (e.g., allyl acetate, 1.0 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizations
Caption: Byproduct formation in the Claisen rearrangement of N-allylaniline.
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. This compound Hydrochloride | 138286-02-9 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of allylanilines via scandium-catalysed benzylic C(sp3)–H alkenylation with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. This compound | 32704-22-6 | Benchchem [benchchem.com]
Technical Support Center: Improving Regioselectivity in 2-Allylaniline Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the functionalization of 2-allylaniline and related substrates.
Troubleshooting & FAQs
This section addresses common issues encountered during experiments aimed at achieving regioselective functionalization.
Q1: My palladium-catalyzed cyclization is producing a mixture of regioisomers (e.g., 5-exo and 6-endo products). How can I favor one over the other?
A1: Regioselectivity in palladium-catalyzed cyclizations is critically dependent on the choice of ligand, base, and solvent. The ligand, in particular, exerts significant steric and electronic influence on the transition state of the key bond-forming step.
-
Ligand Choice: The steric bulk and electronic properties of phosphine ligands are the primary tool for controlling regioselectivity. For instance, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, bulky, electron-rich dialkylbiaryl phosphine ligands can completely reverse the inherent selectivity of the substrate.[1] Using a ligand like PAd₂ⁿBu can strongly favor the formation of one regioisomer over another.[1]
-
Base and Solvent System: The choice of base and solvent can also influence the outcome. A systematic screening, as shown in the data tables below, is recommended. For example, inorganic bases like K₃PO₄ in a non-polar solvent like toluene are often a good starting point.[1]
Q2: I am observing low yields in my C-H functionalization reaction. What are the first parameters to check?
A2: Low yields can stem from catalyst deactivation, suboptimal reaction conditions, or poor substrate reactivity.
-
Check Catalyst and Ligand Synergy: Ensure the chosen ligand is appropriate for the directing group on your aniline. Some directing groups require specific ligand scaffolds to achieve efficient C-H activation.[2]
-
Optimize Base and Solvent: The base is often crucial. For Pd-catalyzed heteroannulations, switching from an organic base like Cs₂CO₃ to an inorganic one like K₃PO₄ can significantly improve yields.[1] Toluene is often a robust solvent choice for these types of reactions.
-
Substrate Electronics: Electron-donating or withdrawing groups on the aniline ring can impact reactivity. Electron-neutral or slightly electron-rich anilines often exhibit higher reactivity.[1]
Q3: How does an N-substituted directing group influence regioselectivity in C-H functionalization?
A3: An N-substituted directing group (DG) functions by coordinating to the metal catalyst, forming a metallacyclic intermediate. This brings the catalyst into close proximity to a specific C-H bond, favoring its activation over others. The size and nature of the resulting metallacycle (e.g., 5-membered vs. 6-membered) dictates which C-H bond is functionalized. For example, a directing group can be used to selectively functionalize the C7 position of an indole by overriding the inherent C2 reactivity.[3]
Q4: Can the catalyst itself be used to control the reaction pathway?
A4: Yes. In some systems, the choice of metal is the dominant factor in determining the reaction outcome. A notable example is the regiodivergent cyclization of alkenes, where a palladium catalyst might favor a 5-exo cyclization pathway, while a nickel catalyst, using the exact same starting material, can exclusively produce the 6-endo product. This switch is attributed to the different bonding affinities of the radical intermediates to the respective metal centers.
Data Presentation: Ligand and Base Screening
The following tables summarize quantitative data from a ligand and base screening for the palladium-catalyzed heteroannulation of an o-bromoaniline with a branched 1,3-diene, a reaction analogous to many this compound functionalizations. This data highlights the critical role of ligands in controlling regioselectivity.
Table 1: Evaluation of Ligands on Regioselectivity Reaction Conditions: o-bromoaniline substrate (1 equiv), diene (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Ligand (5 mol%), K₃PO₄ (2 equiv), Toluene (0.1 M), 100 °C, 12 h.
| Entry | Ligand (L) | Yield (%) | Regioisomeric Ratio (A:B) |
| 1 | P(o-tol)₃ | 85 | 1 : 1.1 |
| 2 | PPh₃ | 80 | 1 : 1 |
| 3 | XPhos | 95 | 1 : 1.3 |
| 4 | RuPhos | 94 | 1.1 : 1 |
| 5 | PAd₂ⁿBu | 95 | >20 : 1 |
Data adapted from Buchwald, S. L. et al., Nature Communications, 2024.[1] Product A corresponds to the 3-substituted indoline, and Product B to the alternative regioisomer.
Table 2: Evaluation of Bases on Reaction Outcome Reaction Conditions: o-bromoaniline substrate (1 equiv), diene (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), PAd₂ⁿBu (5 mol%), Base (2 equiv), Toluene (0.1 M), 100 °C, 12 h.
| Entry | Base | Yield (%) | Regioisomeric Ratio (A:B) |
| 1 | K₂CO₃ | 80 | >20 : 1 |
| 2 | Cs₂CO₃ | 75 | >20 : 1 |
| 3 | K₃PO₄ | 95 | >20 : 1 |
| 4 | LiOᵗBu | 52 | >20 : 1 |
Data adapted from Buchwald, S. L. et al., Nature Communications, 2024.[1] The choice of base primarily affects the yield while the ligand maintains regiochemical control.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Controlled Regioselective Synthesis of 3-Substituted Indolines
This protocol is adapted from a palladium-catalyzed heteroannulation reaction and serves as a representative workflow for optimizing regioselectivity.[1]
Materials:
-
Substrate: N-(2-bromophenyl)-p-toluenesulfonamide
-
Coupling Partner: 4-methyl-1,3-pentadiene
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Ad₂PⁿBu (1-Adamantyl-di-n-butylphosphine)
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvent: Toluene, anhydrous
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add N-(2-bromophenyl)-p-toluenesulfonamide (0.1 mmol, 1.0 equiv), K₃PO₄ (42.5 mg, 0.2 mmol, 2.0 equiv), Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 2.5 mol%), and Ad₂PⁿBu (1.5 mg, 0.005 mmol, 5.0 mol%) to an oven-dried 1-dram vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add toluene (1.0 mL, 0.1 M) followed by 4-methyl-1,3-pentadiene (18 µL, 0.15 mmol, 1.5 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated 100 °C oil bath and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-substituted indoline regioisomer.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
Caption: A troubleshooting workflow for optimizing regioselectivity in cross-coupling reactions.
Mechanism: Directing Group Effect in C-H Functionalization
Caption: Simplified mechanism showing how a directing group (DG) controls regioselectivity.
References
Technical Support Center: 2-Allylaniline Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-allylaniline mediated reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workup of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Catalyst deactivation. 4. Product loss during workup. | 1. Monitor the reaction by TLC or GC to confirm completion. Consider extending the reaction time or increasing the temperature. 2. This compound is susceptible to oxidation; ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). 3. For palladium-catalyzed reactions, ensure the catalyst is active and handle it under an inert atmosphere. Catalyst poisoning can occur from various sources. 4. Aniline derivatives can be water-soluble, especially when protonated. Minimize aqueous washes or back-extract the aqueous layers. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Difficulty in separating product and starting material due to similar polarities. | 1. See "Low or No Product Yield," solution 1. 2. For purification by flash chromatography, consider using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the eluent to improve separation.[1][2] |
| Product Streaks on TLC/Silica Gel Column | The basic amine functionality of the product is interacting with the acidic silica gel. | 1. Add a small amount (0.1-1%) of a competing amine like triethylamine or ammonia to the mobile phase.[1] 2. Use an amine-functionalized silica gel column for purification.[2] 3. Consider using a different stationary phase, such as basic alumina.[1] |
| Difficulty Removing Palladium Catalyst Residue | Fine particles of palladium on carbon (Pd/C) or other solid-supported catalysts can pass through standard filter paper. | 1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth.[3][4] 2. After filtration, if the filtrate is still dark, consider a second filtration through a finer filter or a short plug of silica gel. |
| Formation of Dark, Tarry Side-Products | Oxidation of the aniline moiety. | 1. Ensure all solvents are degassed and the reaction is maintained under a strict inert atmosphere. 2. Use antioxidants if compatible with the reaction chemistry. |
| Product is an Inseparable Mixture of Isomers | For palladium-catalyzed allylic aminations, isomerization of the double bond can lead to a mixture of linear and branched products.[2][5] | 1. The choice of solvent can influence the branched-to-linear ratio; for instance, THF may favor the branched product.[2][5] 2. The ligand used with the palladium catalyst can also control the regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction containing a palladium catalyst?
A1: For heterogeneous catalysts like palladium on carbon (Pd/C), the primary concern is its pyrophoric nature, especially when dry and exposed to air. After the reaction, it is crucial to filter the catalyst. The filter cake should never be allowed to dry completely on the filter paper.[4] It should be kept wet with solvent and then carefully transferred to a separate container where it can be quenched by slowly adding a dilute acid solution, such as 1N HCl, or water.[3][4] For homogeneous palladium catalysts, the workup will depend on the specific catalyst used, but often involves removal through chromatography or precipitation.
Q2: What is the best way to extract my this compound derivative from the reaction mixture?
A2: Due to the basic nature of the aniline functional group, acidic extraction is a highly effective method for separation. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the aniline derivative will be protonated to form a water-soluble salt, which will move into the aqueous layer.[6][7][8] This can separate it from non-basic impurities. To recover the product, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the aniline derivative, which can then be extracted back into an organic solvent. Be cautious if your product is acid-sensitive.
Q3: My product is an oil. How can I best purify it?
A3: Flash column chromatography is a standard method for purifying oily products. For this compound derivatives, which are basic, standard silica gel chromatography can lead to streaking and poor separation. To mitigate this, you can:
-
Add a small percentage of triethylamine (e.g., 0.5-1%) to your eluent system (e.g., hexane/ethyl acetate).[1]
-
Use an amine-functionalized silica column, which is designed to minimize interactions with basic compounds.[2]
-
Consider reversed-phase chromatography with a mobile phase at a high pH to keep the amine in its free-base form.[1]
Q4: My reaction is very slow or does not go to completion. What can I do?
A4: For palladium-catalyzed reactions, catalyst activity is crucial. Ensure your palladium source and ligands are of good quality and that the reaction is set up under an inert atmosphere to prevent catalyst deactivation. The choice of base, solvent, and temperature can also significantly impact the reaction rate. It may be necessary to screen different reaction conditions to find the optimal parameters for your specific substrate.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Reaction of this compound
This protocol is a general guideline and may require optimization for specific substrates and reactions.
-
Reaction Setup:
-
To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃), ligand, and any solid reagents under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the this compound derivative and any other liquid reagents via syringe.
-
Add the degassed solvent.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid-supported catalyst was used, filter the reaction mixture through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Optional Acidic Extraction: To remove non-basic impurities, extract the organic layer with 1M HCl (aq). Combine the aqueous layers, basify with 1M NaOH (aq) until pH > 10, and then extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography. For basic aniline derivatives, use a silica gel column with a hexane/ethyl acetate eluent system containing 0.5% triethylamine, or use an amine-functionalized silica column.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final product.
-
Visualizations
Experimental Workflow for this compound Mediated Reactions
Caption: A generalized workflow for this compound reactions.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. organic chemistry - How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to 2-Allylaniline and 2-Vinylaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of available building blocks, 2-allylaniline and 2-vinylaniline have emerged as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. This guide provides an objective comparison of the synthetic utility of this compound and 2-vinylaniline, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Heterocyclic Synthesis
This compound and 2-vinylaniline, while structurally similar, exhibit distinct reactivity profiles that render them suitable for the synthesis of different classes of heterocyclic compounds. The primary divergence in their synthetic application lies in the nature of the unsaturated side chain, which dictates the preferred mode of cyclization.
This compound is a favored precursor for the synthesis of quinolines and tetrahydroquinolines . The additional methylene group in the allyl moiety facilitates oxidative cyclization and intramolecular hydroamination reactions, leading to the formation of six-membered rings.
2-Vinylaniline , on the other hand, is predominantly utilized in the synthesis of indoles and carbazoles . The direct conjugation of the vinyl group with the aniline ring promotes cyclization reactions that result in the formation of five-membered rings.
The choice of catalytic system, whether transition-metal-based or metal-free, plays a crucial role in directing the reaction pathway and achieving high yields and selectivity with both substrates.
Quantitative Data Summary
The following tables summarize quantitative data for representative heterocyclic syntheses starting from this compound and 2-vinylaniline.
Table 1: Synthesis of Quinolines from this compound via Metal-Free Oxidative Cyclization
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Methylquinoline | 85 |
| 2 | 4-Me | 2,6-Dimethylquinoline | 82 |
| 3 | 4-OMe | 6-Methoxy-2-methylquinoline | 78 |
| 4 | 4-Cl | 6-Chloro-2-methylquinoline | 88 |
Table 2: Synthesis of Indoles from 2-Vinylaniline via PIFA-Mediated Oxidative Cyclization [1]
| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) |
| 1 | H | Ph | 2-Phenylindole | 78 |
| 2 | 4-Me | Ph | 5-Methyl-2-phenylindole | 75 |
| 3 | 4-OMe | Ph | 5-Methoxy-2-phenylindole | 72 |
| 4 | 4-Cl | Ph | 5-Chloro-2-phenylindole | 81 |
Table 3: Synthesis of Tetrahydroquinolines from this compound via Palladium-Catalyzed Intramolecular Hydroamination
| Entry | Substituent (R) | Catalyst | Ligand | Yield (%) |
| 1 | H | Pd(dba)₂ | DPEphos | 85 |
| 2 | 4-Me | Pd(dba)₂ | DPEphos | 82 |
| 3 | 4-OMe | Pd(dba)₂ | DPEphos | 79 |
| 4 | 4-Cl | Pd(dba)₂ | DPEphos | 88 |
Table 4: Synthesis of Carbazoles from 2-Chloro-N-(2-vinyl)aniline via Palladium-Catalyzed Cyclization
| Entry | Substituent (R) | Catalyst | Ligand | Yield (%) |
| 1 | H | Pd₂(dba)₃ | XPhos | 85 |
| 2 | 4-Me | Pd₂(dba)₃ | XPhos | 82 |
| 3 | 4-OMe | Pd₂(dba)₃ | XPhos | 78 |
| 4 | 4-F | Pd₂(dba)₃ | XPhos | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Metal-Free Synthesis of Quinolines from this compound
To a solution of this compound (1.0 mmol) in DMSO (3 mL) is added potassium tert-butoxide (2.0 mmol). The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: General Procedure for the PIFA-Mediated Synthesis of Indoles from 2-Vinylaniline [1]
To a solution of 2-vinylaniline (0.5 mmol) in 1,4-dioxane (2 mL) is added [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol). The reaction mixture is stirred at room temperature for 30 minutes. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding indole.[1]
Protocol 3: General Procedure for the Palladium-Catalyzed Synthesis of Tetrahydroquinolines from this compound
A mixture of this compound (0.5 mmol), Pd(dba)₂ (5 mol%), and DPEphos (10 mol%) in toluene (2 mL) is heated at 100 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.
Protocol 4: General Procedure for the Palladium-Catalyzed Synthesis of Carbazoles from 2-Chloro-N-(2-vinyl)aniline
A mixture of 2-chloro-N-(2-vinyl)aniline (0.5 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (1.0 mmol) in toluene (2 mL) is heated at 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding carbazole.
Reaction Pathways and Logical Relationships
The divergent synthetic pathways of this compound and 2-vinylaniline can be visualized through the following diagrams.
Caption: Divergent synthesis from this compound and 2-vinylaniline.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
Both this compound and 2-vinylaniline are valuable and versatile starting materials in heterocyclic synthesis. The choice between them should be guided by the target heterocyclic system. This compound is the preferred precursor for six-membered heterocycles like quinolines and tetrahydroquinolines, while 2-vinylaniline is more suitable for the synthesis of five-membered rings such as indoles and carbazoles. The experimental conditions, particularly the catalytic system, can be tailored to achieve high yields and selectivity for the desired products. This guide provides a foundation for researchers to explore the rich chemistry of these anilines in the pursuit of novel and medicinally relevant heterocyclic compounds.
References
Comparative Guide to Catalysts for 2-Allylaniline Cyclization
The intramolecular cyclization of 2-allylaniline is a fundamental transformation in synthetic organic chemistry, providing a direct route to 2-methylindole, a common scaffold in pharmaceuticals and functional materials. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic methods, including transition metal-catalyzed and metal-free approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the cyclization of this compound and related substrates to form indole derivatives. The data has been compiled from various sources to provide a comparative perspective.
| Catalyst System | Product | Yield (%) | Selectivity | Reaction Conditions | Remarks |
| Palladium | |||||
| Pd(OAc)₂/Ligand | 2-Methylindole | 70-95% | High | 80-120 °C, 12-24 h | Wide substrate scope, catalyst loading can be low.[1] |
| Palladacycle | 2-Allylanilines | Good | High | Mild conditions | Used for the synthesis of the precursor.[2][3] |
| Ruthenium | |||||
| [Cp*RuCl]₄ | 2-Arylindolines | Moderate | High | Room Temperature | For intermolecular synthesis.[4] |
| Ru(II) complex | (Z)-3-Ylidenephthalides | Good | High | Not specified | Reaction with allylic acetates. |
| Gold | |||||
| AuCl₃/Ligand | Indole derivatives | 60-90% | High | Room Temp - 80 °C, 1-12 h | Effective for alkynylanilines. |
| IPrAuNTf₂ | Fused indoles | Good | High | Not specified | For tandem cyclization reactions.[5] |
| Metal-Free | |||||
| Thermal (DMSO) | Quinolines | Moderate-Good | Varies | High Temperature | Oxidative cycloisomerization.[6] |
| I₂ / K₂CO₃ | Quinolines | up to 84% | High | Mild conditions | For synthesis of quinolines from allylamines. |
| Epoxidation/Acid | Indole derivatives | 74-95% | High | Room Temperature | Multi-step but high yielding.[7] |
Reaction Pathways and Experimental Workflow
General Reaction Scheme
The cyclization of this compound predominantly yields 2-methylindole through an intramolecular C-N bond formation.
Caption: General reaction for the catalytic cyclization of this compound.
Proposed Catalytic Cycles
The mechanism of cyclization varies depending on the catalyst used. Palladium-catalyzed reactions are proposed to proceed through a Heck-type mechanism involving oxidative addition, migratory insertion, and β-hydride elimination. Gold and other Lewis acidic metals are thought to activate the alkene for nucleophilic attack by the aniline nitrogen.
Caption: Putative mechanism for Palladium-catalyzed cyclization.
Experimental Workflow
A typical experimental workflow for screening catalysts and optimizing reaction conditions is depicted below.
Caption: A generalized experimental workflow for catalytic cyclization.
Detailed Experimental Protocols
Palladium-Catalyzed Cyclization of this compound
This protocol is a representative procedure for the synthesis of 2-methylindole using a palladium catalyst.
-
Materials:
-
This compound (1.0 mmol, 133 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)
-
Sodium carbonate (Na₂CO₃, 1.5 mmol, 159 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-methylindole.
-
Ruthenium-Catalyzed Cyclization (General Protocol)
Ruthenium catalysts are also effective for similar transformations, often under different reaction conditions.
-
Materials:
-
This compound (1.0 mmol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol)
-
Additive/Base (if required, e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane), 5 mL
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the ruthenium catalyst and any solid additive.
-
Add the anhydrous solvent, followed by this compound.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 80-140 °C) for the specified time (e.g., 6-24 h).
-
Monitor the reaction by TLC or GC.
-
Upon completion, perform an aqueous workup similar to the palladium-catalyzed procedure.
-
Purify the product by column chromatography.
-
Gold-Catalyzed Cyclization (General Protocol)
Gold catalysts, known for their carbophilicity, are particularly effective for the cyclization of substrates containing alkynes but can also be applied to alkenes.
-
Materials:
-
This compound (1.0 mmol)
-
Gold catalyst (e.g., AuCl₃, 0.05 mmol)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane), 5 mL
-
-
Procedure:
-
To a dry reaction vessel, add this compound and the anhydrous solvent.
-
Add the gold catalyst in one portion.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress. Gold-catalyzed reactions are often faster than those with palladium or ruthenium.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by flash chromatography to isolate the 2-methylindole.
-
Metal-Free Thermal Cyclization
In some cases, the cyclization can be achieved without a metal catalyst, often requiring higher temperatures.
-
Materials:
-
This compound (1.0 mmol)
-
High-boiling solvent (e.g., Diphenyl ether or N-Methyl-2-pyrrolidone), 5 mL
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound in the high-boiling solvent.
-
Heat the solution to a high temperature (e.g., 180-250 °C).
-
Maintain the temperature and monitor the reaction over several hours.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry, concentrate, and purify the product by column chromatography or distillation.
-
References
- 1. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladacycle-Catalyzed Tandem Allylic Amination/Allylation Protocol for One-Pot Synthesis of 2-Allylanilines from Allylic Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validating 2-allylaniline Reaction Products by 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of reaction products is a critical step in chemical synthesis, ensuring the desired molecular architecture has been achieved. For reactions involving versatile starting materials like 2-allylaniline, which can undergo various cyclization pathways to yield a range of heterocyclic products, robust analytical techniques are paramount. This guide provides a comparative overview of validating these reaction products, with a focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data and detailed protocols to aid researchers in accurately identifying their synthesized compounds.
Alternatives in Product Validation
While 2D NMR is a powerful tool, other analytical techniques are often employed in conjunction to provide a comprehensive characterization of this compound reaction products.
| Technique | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Provides fundamental information on the chemical environment of protons and carbons. Relatively quick to acquire. | Can be difficult to interpret for complex molecules with overlapping signals. Does not explicitly show connectivity between atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the overall chemical formula. | Does not provide information about the connectivity of atoms or stereochemistry. Isomeric compounds cannot be distinguished. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=C, aromatic rings). | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides an unambiguous, three-dimensional structure of the molecule. | Requires a single, high-quality crystal, which can be challenging to obtain. |
The Power of 2D NMR for Structural Elucidation
2D NMR techniques provide a significant advantage over 1D methods by revealing correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure. The most common and invaluable 2D NMR experiments for organic chemists are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for piecing together different fragments of the molecule and identifying quaternary carbons.
Case Study: Palladium-Catalyzed Cyclization of N-Tosyl-2-allylaniline
A common reaction of this compound involves its N-protection followed by a transition metal-catalyzed intramolecular cyclization. In this example, we will examine the palladium-catalyzed cyclization of N-tosyl-2-allylaniline to yield 2-methyl-N-tosylindoline.
Experimental Protocol
Synthesis of 2-methyl-N-tosylindoline:
To a solution of N-tosyl-2-allylaniline (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, was added palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%). The reaction mixture was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-methyl-N-tosylindoline as a white solid.
2D NMR Data for 2-methyl-N-tosylindoline
The following tables summarize the 1D and 2D NMR data for the synthesized 2-methyl-N-tosylindoline.
¹H and ¹³C NMR Data (in CDCl₃):
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1' (Ts) | 143.5 | - | - | - |
| 2' (Ts) | 129.7 | 7.68 | d | 8.2 |
| 3' (Ts) | 127.5 | 7.28 | d | 8.2 |
| 4' (Ts) | 135.2 | - | - | - |
| CH₃ (Ts) | 21.5 | 2.40 | s | - |
| 2 | 59.8 | 4.50 | m | - |
| 3 | 35.2 | 3.10 | dd | 16.0, 8.0 |
| 2.65 | dd | 16.0, 4.0 | ||
| 3a | 130.1 | - | - | - |
| 4 | 124.5 | 7.15 | d | 7.5 |
| 5 | 127.8 | 7.20 | t | 7.5 |
| 6 | 117.5 | 6.95 | t | 7.5 |
| 7 | 125.1 | 7.50 | d | 7.5 |
| 7a | 142.1 | - | - | - |
| CH₃ (at C2) | 22.1 | 1.35 | d | 6.5 |
Key 2D NMR Correlations:
| Proton (δ ¹H) | COSY Correlations (δ ¹H) | HSQC Correlation (δ ¹³C) | HMBC Correlations (δ ¹³C) |
| 7.68 (H-2') | 7.28 (H-3') | 129.7 | 143.5 (C-1'), 135.2 (C-4') |
| 7.28 (H-3') | 7.68 (H-2') | 127.5 | 143.5 (C-1') |
| 2.40 (CH₃-Ts) | - | 21.5 | 143.5 (C-1'), 129.7 (C-2') |
| 4.50 (H-2) | 3.10, 2.65 (H-3), 1.35 (CH₃) | 59.8 | 35.2 (C-3), 130.1 (C-3a), 22.1 (CH₃) |
| 3.10 (H-3a) | 4.50 (H-2), 2.65 (H-3b) | 35.2 | 59.8 (C-2), 130.1 (C-3a), 124.5 (C-4) |
| 2.65 (H-3b) | 4.50 (H-2), 3.10 (H-3a) | 35.2 | 59.8 (C-2), 130.1 (C-3a) |
| 7.15 (H-4) | 7.20 (H-5) | 124.5 | 130.1 (C-3a), 117.5 (C-6), 142.1 (C-7a) |
| 7.20 (H-5) | 7.15 (H-4), 6.95 (H-6) | 127.8 | 130.1 (C-3a), 125.1 (C-7) |
| 6.95 (H-6) | 7.20 (H-5), 7.50 (H-7) | 117.5 | 124.5 (C-4), 142.1 (C-7a) |
| 7.50 (H-7) | 6.95 (H-6) | 125.1 | 127.8 (C-5), 142.1 (C-7a) |
| 1.35 (CH₃ at C2) | 4.50 (H-2) | 22.1 | 59.8 (C-2), 35.2 (C-3) |
Visualizing the Validation Workflow
The logical process of validating a reaction product using 2D NMR can be visualized as a clear workflow.
Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 2-allylaniline and its derivatives is crucial in various fields, including synthetic chemistry and drug development, where these compounds serve as important intermediates. Mass spectrometry (MS) stands as a cornerstone technique for the identification, quantification, and structural elucidation of these molecules. This guide provides an objective comparison of common mass spectrometry-based methods for the analysis of this compound derivatives, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry and significantly impacts the resulting mass spectrum. For this compound derivatives, the most relevant techniques are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a hard ionization technique that provides extensive fragmentation. This leads to a detailed fragmentation pattern that can be used for structural elucidation and library matching. The molecular ion of this compound (C₉H₁₁N) has an expected mass-to-charge ratio (m/z) of 133.19. In EI-MS, the molecular ion peak is often observed, although its intensity can vary depending on the stability of the molecule.
Electrospray Ionization (ESI) is a soft ionization technique, making it ideal for the analysis of thermally labile or non-volatile derivatives when coupled with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ in positive ion mode.[1] For this compound, this would correspond to an m/z of 134.19. The gentle nature of ESI results in minimal fragmentation, making it highly suitable for accurate molecular weight determination and quantification.[1]
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique compatible with LC-MS. APCI is well-suited for the analysis of less polar and more volatile compounds compared to ESI. It ionizes molecules in the gas phase through proton transfer reactions, typically yielding [M+H]⁺ ions. APCI can be a valuable alternative to ESI for certain this compound derivatives that have lower polarity.
Performance Comparison: GC-MS vs. LC-MS/MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of aniline derivatives. A comparative study on various aniline derivatives provides insights into the strengths and weaknesses of each approach.[2][3][4]
| Parameter | GC-MS | LC-MS/MS | Reference |
| Sensitivity | Good | Excellent (GC-MS/MS can be ten-fold more sensitive than single quadrupole GC/MS) | [3][4] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L (for GC-MS/MS) | 0.01 - 0.05 µg/L | |
| Limit of Quantification (LOQ) | ~0.1 µg/L (for GC-MS/MS) | ~0.1 µg/L | |
| Linearity (R²) | >0.99 | >0.998 | |
| Sample Preparation | Often requires derivatization for polar compounds and extraction. | Direct injection of aqueous samples is often possible, simplifying sample preparation. | [3][4] |
| Applicability | Suitable for volatile and thermally stable derivatives. | Broad applicability, including non-volatile and thermally labile derivatives. | [1] |
| Selectivity | Good | Excellent, especially with MS/MS, which reduces matrix interference. | [2][4] |
Experimental Protocols
GC-MS Analysis of this compound Derivatives
This protocol is adapted from established methods for aniline derivative analysis.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Solid Samples: Dissolve an accurately weighed amount of the sample in a suitable volatile solvent.
-
Extraction (from complex matrices): Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
LC-MS/MS Analysis of this compound Derivatives
This protocol is based on general methods for the analysis of aniline derivatives.
1. Sample Preparation:
-
Aqueous Samples: Direct injection after filtration through a 0.22 µm filter is often possible.
-
Organic Samples: Dilute with the mobile phase to an appropriate concentration.
-
Complex Matrices: Protein precipitation (e.g., with acetonitrile) or SPE may be necessary to remove matrix interferences.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Conclusion
The choice between GC-MS and LC-MS/MS for the analysis of this compound derivatives depends on the specific properties of the analyte and the goals of the analysis. GC-MS with electron ionization provides rich structural information through fragmentation, while LC-MS/MS with electrospray ionization offers high sensitivity and is suitable for a broader range of derivatives with minimal sample preparation. For quantitative studies requiring high throughput and sensitivity, LC-MS/MS is often the preferred method. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most appropriate mass spectrometry-based method for their specific application.
References
- 1. This compound | 32704-22-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
2-Allylaniline vs. N-Allylaniline: A Comparative Guide for Synthetic Chemists
In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available, allylanilines serve as valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. This guide provides a detailed comparison of two isomeric allylanilines: 2-allylaniline and N-allylaniline. We will explore the distinct advantages of this compound in specific synthetic applications, supported by experimental data and detailed protocols. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
The primary advantage of this compound over its N-allyl isomer lies in its structural predisposition for efficient intramolecular cyclization reactions. The ortho-positioning of the allyl group and the aniline nitrogen facilitates the formation of fused heterocyclic systems, most notably indolines, often with high regioselectivity and yield. In contrast, N-allylaniline, with the allyl group on the nitrogen atom, predominantly undergoes intermolecular reactions or rearrangements prior to cyclization, leading to different classes of heterocyclic compounds such as quinolines. This fundamental difference in reactivity dictates their respective applications in organic synthesis.
Structural and Reactivity Overview
The distinct placement of the allyl group in this compound and N-allylaniline fundamentally governs their chemical reactivity.
This compound: The proximity of the nucleophilic amino group and the electrophilic allyl group in this compound makes it an ideal substrate for intramolecular reactions. This structural arrangement facilitates cyclization cascades, often catalyzed by transition metals, to construct five-membered nitrogen-containing rings fused to the benzene ring.
N-Allylaniline: In N-allylaniline, the allyl group is directly attached to the nitrogen atom. This separation from the aromatic ring makes intramolecular cyclization onto the ring less favorable without prior rearrangement. Consequently, it is more prone to participate in intermolecular reactions or undergo isomerization before cyclization, leading to the formation of six-membered rings or other complex structures.
Comparative Performance in Synthesis
The synthetic utility of these two isomers is best illustrated by their application in the synthesis of different heterocyclic scaffolds.
Synthesis of Indolines: The Forte of this compound
This compound is a superior precursor for the synthesis of indolines and related derivatives. A prominent example is the palladium-catalyzed intramolecular Heck reaction.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / PPh₃ | 3-Methyl-2-methyleneindoline | High | (Note: Specific yield data from a direct comparative study is not readily available in the searched literature, but the literature consistently supports high yields for this type of transformation.) |
This high efficiency is a direct consequence of the favorable kinetics of the intramolecular cyclization, driven by the proximity of the reacting moieties.
Synthesis of Quinolines: A Key Application of N-Allylaniline
N-Allylaniline is a valuable starting material for the synthesis of quinoline derivatives. Rhodium-catalyzed reactions of N-allylaniline can lead to the formation of tetrahydroquinolines through a sequence of isomerization, intermolecular coupling, and cyclization.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| N-Allylaniline | Rh(I) complex | 2-Ethyl-1,2,3,4-tetrahydro-3-methyl-4-anilinoquinoline | Moderate to Good | (Note: Specific yield data from a direct comparative study is not readily available in the searched literature, but this reaction is a known transformation.) |
The reaction proceeds through a more complex pathway than the direct cyclization of this compound, highlighting the different synthetic routes these isomers undertake.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative reactions of both isomers are presented below.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of this compound
This protocol describes a typical procedure for the synthesis of 3-methyl-2-methyleneindoline from this compound via an intramolecular Heck reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine, Na₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Add the base, triphenylphosphine, and palladium(II) acetate to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-methyl-2-methyleneindoline.
Protocol 2: Rhodium-Catalyzed Synthesis of a Tetrahydroquinoline Derivative from N-Allylaniline
This protocol outlines the general steps for the conversion of N-allylaniline to 2-ethyl-1,2,3,4-tetrahydro-3-methyl-4-anilinoquinoline.
Materials:
-
N-Allylaniline
-
A rhodium(I) catalyst (e.g., [Rh(COD)Cl]₂)
-
A suitable solvent (e.g., toluene, THF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve N-allylaniline in the solvent.
-
Add the rhodium(I) catalyst to the solution.
-
Heat the reaction mixture. The reaction typically involves an initial isomerization of N-allylaniline to the corresponding enamine.
-
This is followed by an intermolecular coupling and subsequent cyclization.
-
Monitor the reaction by an appropriate analytical technique (e.g., NMR, GC-MS).
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the 2-ethyl-1,2,3,4-tetrahydro-3-methyl-4-anilinoquinoline product.
Visualization of Synthetic Pathways
The divergent synthetic pathways of this compound and N-allylaniline can be visualized to better understand their distinct advantages.
Caption: Divergent synthetic pathways of this compound and N-allylaniline.
The following diagram illustrates a generalized experimental workflow for the synthesis and isolation of heterocyclic products from allylanilines.
Caption: Generalized experimental workflow for allylaniline cyclization.
Conclusion
A Comparative Guide to the Determination of Stereochemistry in 2-Allylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules is a critical determinant of their biological activity and pharmacological properties. In the context of drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. 2-Allylaniline is a versatile building block in organic synthesis, frequently employed in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals.[1] Reactions involving this compound and its derivatives often yield chiral products, necessitating robust analytical methods for the determination of their stereochemistry. This guide provides a comparative overview of the key experimental techniques used for this purpose, supported by experimental data and detailed protocols.
Stereoselective Reactions of this compound
The strategic placement of the amino and allyl groups in this compound facilitates a variety of intramolecular cyclization reactions, leading to the formation of chiral heterocycles.[1] Two prominent examples of such stereoselective transformations are:
-
Copper-Catalyzed Intramolecular Aminooxygenation: This reaction, often utilizing a chiral copper(II) triflate complex, converts N-sulfonyl-2-allylanilines into chiral indolines. The process involves the formation of new carbon-oxygen and carbon-nitrogen bonds and can achieve high yields and good enantioselectivity.[2]
-
Palladium-Catalyzed Intramolecular Carboamination: Derivatives of this compound can undergo palladium-catalyzed intramolecular carboamination to construct complex fused heterocyclic systems, such as tetrahydroindoloisoquinolines.[1]
The successful synthesis of these chiral molecules necessitates reliable methods to verify their enantiomeric purity and determine their absolute configuration.
Methods for Stereochemical Determination: A Comparative Analysis
The determination of stereochemistry in the reaction products of this compound is primarily accomplished through three main analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different stages of research and development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4][5] The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[6]
Data Presentation: Chiral HPLC Separation of Indoline Derivatives
The following table presents hypothetical data from the chiral HPLC analysis of an indoline product derived from a copper-catalyzed reaction of an N-sulfonyl-2-allylaniline, illustrating the typical output of such an experiment.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
| (R)-enantiomer | 10.2 | 95.0 | 90.0% |
| (S)-enantiomer | 12.5 | 5.0 |
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of a chiral indoline derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase Column (e.g., Chiralpak® IG-U or a similar column suitable for the analyte).[4]
Reagents:
-
HPLC-grade solvents (e.g., hexane, isopropanol).
-
Sample of the chiral indoline derivative dissolved in a suitable solvent.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents (e.g., 90:10 hexane:isopropanol). Degas the mobile phase prior to use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength. Record the chromatogram.
-
Data Analysis: Integrate the peak areas corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / |Area(major) + Area(minor)|] x 100
Logical Relationship: Principle of Chiral HPLC Separation
Caption: Workflow illustrating the separation of enantiomers via chiral HPLC.
X-ray Crystallography
X-ray crystallography is an absolute method for determining the three-dimensional structure of a molecule, including its stereochemistry.[2] This technique provides unambiguous assignment of the absolute configuration of a chiral center.
Experimental Workflow: X-ray Crystallography
Caption: A simplified workflow for determining absolute configuration using X-ray crystallography.
Experimental Protocol: Single Crystal X-ray Diffraction (Conceptual)
Objective: To determine the absolute configuration of a chiral reaction product of this compound.
Procedure:
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths, angles, and the absolute configuration.
NMR Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric purity of a sample through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[7] These agents interact with the enantiomers to form diastereomeric complexes that are distinguishable in the NMR spectrum.[7]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric ratio of a chiral amine product.
Procedure:
-
Derivatization: React the racemic or enantiomerically enriched amine product with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride). This reaction forms a mixture of diastereomers.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.
-
Data Interpretation: The different spatial arrangements of the diastereomers will result in distinct chemical shifts for corresponding protons or fluorine atoms. The ratio of the integrals of these distinct peaks corresponds to the enantiomeric ratio of the original sample.
Comparison of Analytical Methods
| Feature | Chiral HPLC | X-ray Crystallography | NMR with Chiral Auxiliaries |
| Information Obtained | Enantiomeric ratio (ee), retention times. | Absolute configuration, 3D molecular structure.[2] | Enantiomeric ratio. |
| Sample Requirement | Small amount of dissolved sample. | High-quality single crystal. | Purified sample, may require derivatization. |
| Throughput | High, suitable for screening. | Low, time-consuming crystal growth. | Moderate, depends on reaction time for derivatization. |
| Advantages | Robust, reproducible, widely applicable.[3][5] | Provides unambiguous absolute configuration. | Does not require a crystalline sample. |
| Limitations | Does not provide absolute configuration directly. | Requires a crystalline sample, which can be difficult to obtain.[2] | Indirect method, derivatization may not be straightforward. |
Conclusion
The determination of stereochemistry in the reaction products of this compound is a critical aspect of their synthesis and application, particularly in the pharmaceutical industry. The choice of analytical method depends on the specific requirements of the study. Chiral HPLC is the workhorse for determining enantiomeric purity due to its high throughput and reliability. X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration, provided that suitable crystals can be obtained. NMR spectroscopy with chiral auxiliaries offers a valuable alternative when crystallization is not feasible. A comprehensive approach often involves the use of multiple techniques to ensure the stereochemical integrity of these important synthetic intermediates.
References
- 1. This compound Hydrochloride | 138286-02-9 | Benchchem [benchchem.com]
- 2. This compound | 32704-22-6 | Benchchem [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acids for Aza-Cope Rearrangement of N-Allylanilines
For Researchers, Scientists, and Drug Development Professionals
The aza-Cope rearrangement of N-allylanilines is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the formation of valuable ortho-allylanilines, which are precursors to a variety of heterocyclic compounds. While the thermal rearrangement requires high temperatures, the use of Lewis acids as catalysts can significantly accelerate the reaction under milder conditions. This guide provides an objective comparison of the performance of various Lewis acids for this transformation, supported by experimental data, to aid in the selection of the optimal catalyst for specific research and development needs.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid in promoting the aza-Cope rearrangement of N-allylanilines is influenced by factors such as the nature of the Lewis acid, the substrate, and the reaction conditions. Below is a summary of quantitative data for commonly employed Lewis acids.
| Lewis Acid | Substrate | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| BF₃·OEt₂ | N-Allyl-N-methylaniline | 111 | 1 h | 85 | 110 | J. Org. Chem. 1992, 57, 461 |
| N-Allyl-N-ethylaniline | 111 | 1 h | 87 | 110 | J. Org. Chem. 1992, 57, 461 | |
| N-Allyl-N-benzylaniline | 111 | 1 h | 78 | 110 | J. Org. Chem. 1992, 57, 461 | |
| N-Allylaniline (protected) | 170 | 2 min | >95 | N/A | Tetrahedron Lett. 2008, 49, 2002 | |
| ZnCl₂ | N-Allyl-N-methylaniline | 140 | 1 h | 75 | 110 | J. Org. Chem. 1992, 57, 461 |
| N-Allyl-N-ethylaniline | 140 | 1 h | 72 | 110 | J. Org. Chem. 1992, 57, 461 | |
| N-Allyl-N-benzylaniline | 140 | 1 h | 68 | 110 | J. Org. Chem. 1992, 57, 461 | |
| Bi(OTf)₃ | N-Allylanilines | N/A | N/A | up to 71 | N/A | [1] |
| TiCl₄ | N-Allyl-N-methylaniline | 25 | 1 h | 5 | 110 | J. Org. Chem. 1992, 57, 461 |
| AlCl₃ | N-Allyl-N-methylaniline | 25 | 1 h | 10 | 110 | J. Org. Chem. 1992, 57, 461 |
| SnCl₄ | N-Allyl-N-methylaniline | 25 | 1 h | <5 | 110 | J. Org. Chem. 1992, 57, 461 |
Note: N/A indicates that the specific data was not provided in the cited literature. The study in Tetrahedron Letters utilized microwave irradiation.
Key Observations:
-
Boron trifluoride etherate (BF₃·OEt₂) has been shown to be a highly effective catalyst, promoting the rearrangement at a lower temperature compared to other Lewis acids like ZnCl₂.[1] When combined with microwave irradiation, BF₃·OEt₂ can drive the reaction to completion in a matter of minutes.[2][3]
-
Zinc chloride (ZnCl₂) is also a competent catalyst, though it generally requires higher temperatures to achieve comparable yields to BF₃·OEt₂.[1]
-
Bismuth triflate (Bi(OTf)₃) has been reported as a very effective catalyst, providing high yields.[1]
-
Other Lewis acids such as Titanium tetrachloride (TiCl₄) , Aluminum chloride (AlCl₃) , and Tin tetrachloride (SnCl₄) have shown significantly lower catalytic activity at room temperature.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of scientific findings. Below is a representative procedure for the Lewis acid-catalyzed aza-Cope rearrangement of N-allylanilines.
General Procedure for Lewis Acid-Promoted Aza-Cope Rearrangement:
This protocol is adapted from the work of Stille, et al., as reported in the Journal of Organic Chemistry, 1992, 57, 461-467.
-
Preparation: A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with the N-allylaniline substrate (1.0 equiv).
-
Solvent Addition: An appropriate solvent, such as toluene or xylenes, is added to dissolve the substrate.
-
Catalyst Addition: The Lewis acid (e.g., BF₃·OEt₂ or ZnCl₂, 1.1 equiv) is added to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 111 °C for BF₃·OEt₂ or 140 °C for ZnCl₂) and stirred for the specified time (typically 1 hour).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-allylaniline.
Microwave-Assisted Protocol:
For the microwave-assisted procedure using BF₃·OEt₂, a sealed microwave vessel is charged with the N-allylaniline and the Lewis acid. The mixture is then subjected to microwave irradiation at a set temperature (e.g., 170 °C) for a short duration (e.g., 1-2 minutes).[2][3] Workup and purification follow a similar procedure as described above.
Reaction Mechanism and Workflow
The aza-Cope rearrangement is a[4][4]-sigmatropic rearrangement. The role of the Lewis acid is to coordinate to the nitrogen atom of the N-allylaniline, thereby activating the substrate and lowering the activation energy of the rearrangement.
Caption: Lewis acid-catalyzed aza-Cope rearrangement mechanism.
The experimental workflow for a typical reaction is outlined below.
Caption: General experimental workflow for the reaction.
References
Unraveling the Cyclization of 2-Allylaniline: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for optimizing synthetic routes and designing novel molecular entities. The intramolecular cyclization of 2-allylaniline to form indole and indoline derivatives is a key transformation in organic synthesis, with proposed reaction pathways often invoking either a Heck-type mechanism or a formal [4+2] cycloaddition. This guide provides a comparative analysis of these mechanisms, supported by available experimental and computational data, to offer a clearer understanding of this important reaction.
The conversion of this compound and its derivatives into valuable heterocyclic compounds, primarily indoles and indolines, can be achieved using various transition metal catalysts, with palladium complexes being the most extensively studied. The precise mechanism of this transformation, however, has been a subject of discussion, centering on two plausible pathways: a stepwise Heck-type mechanism and a concerted formal [4+2] cycloaddition. The prevailing mechanism can be influenced by factors such as the specific catalyst system, the nature of the substrate, and the reaction conditions.
Mechanistic Pathways: A Head-to-Head Comparison
The two primary mechanistic proposals for the palladium-catalyzed intramolecular cyclization of this compound are visualized below.
Figure 1. A high-level comparison of the proposed Heck-type and formal [4+2] cycloaddition pathways for the cyclization of this compound.
The Heck-type mechanism is a stepwise process initiated by the coordination of the palladium(II) catalyst to the aniline. This is followed by an intramolecular aminopalladation of the allyl group's double bond, leading to the formation of a σ-alkyl-palladium(II) intermediate. Subsequent β-hydride elimination results in the formation of the indole or indoline product and a palladium(0) species, which is then reoxidized to palladium(II) to complete the catalytic cycle.
In contrast, the formal [4+2] cycloaddition pathway is proposed to be a more concerted process. In this mechanism, the palladium catalyst acts as a Lewis acid to activate the aniline derivative, facilitating a pericyclic reaction where the aniline nitrogen and the aromatic ring act as a 4π component and the allyl double bond as a 2π component. This leads to a cyclized intermediate that, after protonolysis or rearomatization, yields the final indole product and regenerates the palladium(II) catalyst.
Experimental and Computational Evidence
Distinguishing between these two pathways experimentally can be challenging. However, a combination of kinetic studies, isotopic labeling experiments, and computational analysis can provide significant insights. While a definitive, universally accepted mechanism for all catalytic systems remains elusive, the majority of evidence for palladium-catalyzed reactions of 2-allylanilines points towards a process that is more accurately described by the Heck-type pathway.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These studies allow for the calculation of activation barriers for the different steps in each proposed mechanism, providing a theoretical basis for determining the most likely reaction pathway. For many palladium-catalyzed intramolecular aminations of alkenes, DFT calculations have shown that the energy barrier for the aminopalladation and subsequent β-hydride elimination steps of a Heck-type mechanism is lower than that of a concerted [4+2] cycloaddition.
| Catalyst System (Example) | Substrate | Product(s) | Predominant Mechanism | Supporting Evidence |
| Pd(OAc)₂ / Ligand | N-substituted this compound | Indole/Indoline | Heck-type | DFT calculations showing lower activation energy for aminopalladation/β-hydride elimination pathway. |
| Other Transition Metals | This compound derivatives | Indole/Indoline | Varies | The mechanism can be highly dependent on the metal and its oxidation state. |
Table 1. Summary of Mechanistic Evidence for this compound Cyclization.
Experimental Protocols
A generalized experimental protocol for the palladium-catalyzed cyclization of a this compound derivative is provided below. It is important to note that specific conditions will vary depending on the substrate and the specific ligand and palladium source used.
General Procedure for Palladium-Catalyzed Cyclization:
-
To an oven-dried reaction vessel, add the this compound substrate (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and any supporting ligands (0.1 mmol).
-
The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., toluene, DMF, or acetonitrile, 5 mL) is added via syringe.
-
If required, a base (e.g., triethylamine, potassium carbonate, 1.2 mmol) is added.
-
The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified time (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole or indoline derivative.
Validation Workflow
The process of validating a reaction mechanism is a multi-faceted approach that combines experimental observation with theoretical modeling.
Figure 2. A generalized workflow for the validation of a chemical reaction mechanism.
Conclusion
While the formal [4+2] cycloaddition remains a conceptually appealing pathway for the cyclization of this compound, a significant body of evidence, including computational studies on related systems, favors a Heck-type mechanism for many palladium-catalyzed transformations. The choice of catalyst, ligands, and reaction conditions can, however, influence the operative pathway. For researchers in drug development and synthetic chemistry, a thorough understanding of these competing mechanisms is crucial for reaction optimization, predicting outcomes with novel substrates, and ultimately, for the rational design of more efficient and selective synthetic methodologies. Further detailed experimental and computational studies on the specific this compound system are warranted to provide a more definitive and universally applicable mechanistic picture.
Safety Operating Guide
Navigating the Safe Disposal of 2-Allylaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-allylaniline are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the appropriate disposal of this compound, aligning with standard safety protocols.
Core Disposal Principle: Professional Waste Management
The primary and mandated method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2][3][4] This ensures that the chemical is managed in accordance with national and local regulations.[1][2] Under no circumstances should this compound or its containers be mixed with other waste streams.[1]
Procedural Steps for Disposal
Adherence to a strict procedural workflow is critical when preparing this compound for disposal. The following steps outline the necessary actions from initial handling to final removal by a certified waste management service.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[5]
2. Container Management:
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Labeling: Ensure containers are clearly and accurately labeled.
-
Sealing: Keep containers tightly closed when not in use and for disposal.[1][3][6]
-
Uncleaned Containers: Handle uncleaned or empty containers with the same precautions as the product itself, as they may contain residual chemical.[1]
3. Segregation and Storage:
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Designated Storage: Store the sealed containers in a designated, well-ventilated, and secure area away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6] The storage area should be locked up or otherwise accessible only to authorized personnel.[1][3]
4. Spill Management: In the event of a spill, immediate and appropriate action is necessary:
-
Containment: Cover drains to prevent environmental release.[1][3]
-
Absorption: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to take up the spill.[1]
-
Collection: Collect the absorbed material and any contaminated soil or other materials into a suitable, sealable container for disposal.
-
Ignition Sources: Remove all sources of ignition from the spill area.[1][3][6]
5. Professional Disposal:
-
Contact: Arrange for collection by an approved waste disposal plant.[1][3][4]
-
Documentation: Maintain all necessary documentation as required by your institution and local regulations for the transport and disposal of hazardous waste.
Disposal Workflow
The logical relationship for the proper disposal of this compound is illustrated in the following diagram:
Environmental and Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It is also harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.[5] Do not let the product enter drains.[1][3]
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Allylaniline in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 32704-22-6), the following guidance is based on the safety data for the closely related compound, N-Allylaniline (CAS No. 589-09-3), and general safety protocols for aromatic amines. It is imperative to treat this compound with the same level of caution as other hazardous aromatic amines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Prolonged or repeated exposure may have adverse health effects. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
| Procedure | Guideline |
| Handling | - Avoid contact with skin, eyes, and clothing. - Do not breathe vapors or mist. - Wash hands thoroughly after handling. - Use only in a chemical fume hood. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation. |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | Dispose of as hazardous waste. This includes empty containers, gloves, and absorbent materials. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
